STX-0119

Catalog No.
S548070
CAS No.
851095-32-4
M.F
C22H14N4O3
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STX-0119

CAS Number

851095-32-4

Product Name

STX-0119

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Molecular Formula

C22H14N4O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27)

InChI Key

MNPXTRXFUMGQLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

solubility

Soluble in DMSO, not in water

Synonyms

STX0119; STX 0119; STX0119.

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

The exact mass of the compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide is 382.10659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

STX-0119 STAT3 dimerization mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

STX-0119 specifically targets the Src Homology 2 (SH2) domain of STAT3, which is critical for protein-protein interactions that facilitate dimerization.

  • Target and Binding: this compound was identified through virtual screening of the STAT3-SH2 domain [1]. The SH2 domain is essential for recruiting STAT3 to activated cytokine receptors and for the reciprocal phosphotyrosine-SH2 interaction that enables two STAT3 monomers to form a dimer [1] [2]. This compound binds within this domain, directly competing with and disrupting this critical interaction [1].
  • Functional Inhibition: By inhibiting dimerization, this compound prevents STAT3 from binding to DNA and functioning as a transcription factor [1]. It does not affect the levels of STAT3 protein or its phosphorylation at Tyr705, acting downstream of upstream kinases like JAK [1]. The table below summarizes its core inhibitory activity.
Assay Type Experimental Readout Inhibitory Activity of this compound
STAT3-dependent Luciferase Reporter Assay [1] Percent inhibition of transcriptional activity at 100 μM 99% inhibition
FRET-based STAT3 Dimerization Assay [1] Percent inhibition of dimerization at 50 μM 74% inhibition
FRET-based STAT3 Dimerization Assay [1] Percent inhibition of dimerization at 10 μM 62% inhibition
  • Selectivity: A truncated analogue, STX-0872, which lacks the phenyl group, was completely inactive in these assays, highlighting the specificity of the this compound structure [1].

Experimental Validation & Efficacy Data

This compound has been validated in numerous cellular and animal models, demonstrating its ability to suppress STAT3-driven pathways.

In Vitro Efficacy

In cancer cell lines, this compound suppresses the expression of key STAT3 target genes and inhibits cell growth.

Cancer Model Experimental Findings Key Downregulated Targets
Human Lymphoma (SCC-3 cells) [1] Identified in initial discovery; model for in vivo xenograft. c-myc, survivin, cyclin D1
Human Breast Cancer (MDA-MB-468 cells) [1] Concentration-dependent suppression of oncoproteins. c-myc, cyclin D1, survivin
Recurrent Glioblastoma Stem-like Cells (GBM-SCs) [3] Growth inhibition; stronger effect than temozolomide; induced apoptosis. c-myc, survivin, cyclin D1, HIF-1α, VEGF, CD44, Nanog, nestin, CD133
In Vivo Efficacy

Oral administration of this compound has shown significant efficacy in preclinical xenograft models.

Disease Model Dosing Regimen Reported Outcome
Human Lymphoma Xenograft [1] Oral administration Effectively abrogated tumor growth without visible toxicity.
Glioblastoma Stem-like Cell Xenograft [3] 80 mg/kg Inhibited growth of transplanted GBM-SCs.
Liver Fibrosis (TAA- or CCl4-induced) [4] 50 mg/kg (i.p. injection) Attenuated development of liver fibrosis, modulated STAT3/PPARγ signaling.
Osteoarthritis (DMM-induced) [5] Not specified Alleviated osteoarthritis progression.

Key Experimental Protocols

The characterization of this compound relied on several key experimental methodologies.

  • Virtual Screening (Identification): A customized CONSENSUS-DOCK program screened ~360,000 compounds against the crystal structure of the STAT3-SH2 domain [1]. The docking site was defined by residues Ala703-Pro704-pTyr705-Leu706-Lys707-Thr708 [1]. This compound was among the top hits selected by consensus scoring and visual inspection [1].
  • Cellular STAT3 Dimerization Assay (Validation): A Fluorescence Resonance Energy Transfer (FRET)-based assay was used to confirm that this compound disrupts STAT3 dimerization in living cells. Pretreating cells with this compound before IL-6 stimulation reduced the FRET signal, indicating successful inhibition of dimer formation [1].
  • Functional Cellular Assays: A STAT3-dependent luciferase reporter gene assay in HeLa cells measured the compound's effect on STAT3-mediated transcription [1]. A Chromatin Immunoprecipitation (ChIP) assay demonstrated that this compound treatment reduces the binding of STAT3 to the promoter of a target gene like c-myc [1]. Western blotting was used to show suppression of STAT3 target proteins like c-myc and survivin without affecting total STAT3 levels [1] [3].

Research Applications and Screening Tools

Researchers can use several tools to study STAT3 dimerization and screen for inhibitors like this compound.

  • The homoFluoppi System: This live-cell imaging system detects dynamic STAT3 homodimerization. A construct with PB1-mAG1 tags fused to the N-terminus of STAT3 (PB1-mAG1-STAT3) yields the strongest signal. Upon cytokine stimulation and STAT3 dimerization, fluorescent puncta form in the cytoplasm. This system is reversible and suitable for high-throughput screening of dimerization inhibitors [6].
  • Visualizing the Pathway and Mechanism: The following diagram illustrates the STAT3 activation pathway and the precise point of inhibition by this compound.

G STAT3 Activation and this compound Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_Inactive STAT3 Monomer (Inactive) JAK->STAT3_Inactive Phosphorylates (Tyr705) STAT3_P STAT3 Monomer (pTyr705) STAT3_Inactive->STAT3_P STAT3_Dimer STAT3 Dimer (Active) STAT3_P->STAT3_Dimer Dimerization (SH2 domain binding) Nucleus Nucleus STAT3_Dimer->Nucleus Translocates Transcription Target Gene Transcription (e.g., c-myc, cyclin D1) Nucleus->Transcription STX0119 This compound STX0119->STAT3_Dimer Inhibits

This diagram shows that this compound acts after STAT3 phosphorylation, directly inhibiting the dimerization step mediated by the SH2 domain [1] [2].

Conclusion

This compound is a well-characterized, selective inhibitor of STAT3 dimerization with compelling preclinical data across oncology, fibrosis, and inflammatory disease models. Its well-defined molecular mechanism and supporting experimental data make it a valuable chemical probe for research and a promising candidate for further therapeutic development.

References

STAT3 Inhibitor XI STX-0119 background discovery

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Findings

The preclinical validation of STX-0119 involved a series of standard in vitro and in vivo assays. The following diagram illustrates the logical workflow from discovery to validation.

workflow Start Start: Virtual Screening VS Screening of ~360,000 compounds (Consensus-DOCK on STAT3-SH2 domain) Start->VS Hit Initial Hit: this compound (136 compounds selected) VS->Hit InVitro In Vitro Validation Hit->InVitro InVivo In Vivo Validation InVitro->InVivo FRET FRET-based Dimerization Assay InVitro->FRET Luc Luciferase Reporter Gene Assay InVitro->Luc ChIP ChIP Assay InVitro->ChIP WB Western Blotting (Target Gene Expression) InVitro->WB Xeno Subcutaneous Xenograft Models InVivo->Xeno UUO Unilateral Ureteral Obstruction (UUO) Model InVivo->UUO DMM Destabilization of Medial Meniscus (DMM) Model InVivo->DMM

In Vitro Assays and Protocols

The key cellular and biochemical assays used to characterize this compound are detailed below.

  • FRET-based STAT3 Dimerization Assay [1]

    • Purpose: To directly confirm inhibition of STAT3-STAT3 dimerization in cells.
    • Protocol Summary: Cells are transfected with plasmids expressing STAT3 proteins tagged with donor and acceptor fluorophores. After stimulating with IL-6, the FRET signal is measured. A decrease in FRET upon treatment with this compound indicates successful inhibition of dimerization.
  • STAT3-dependent Luciferase Reporter Gene Assay [1]

    • Purpose: To measure the effect on STAT3-mediated transcriptional activity.
    • Protocol Summary: Cells are transfected with a luciferase gene under the control of a STAT3-responsive promoter. After treatment with the compound and stimulation, the luminescence is measured. This compound showed 99% inhibition at 100 μM [1].
  • Chromatin Immunoprecipitation (ChIP) Assay [1]

    • Purpose: To evaluate the compound's ability to prevent STAT3 from binding to its target DNA sequences.
    • Protocol Summary: Cells are treated, and proteins are cross-linked to DNA. STAT3 is immunoprecipitated, and co-precipitated DNA is analyzed by PCR for known STAT3 target genes like the c-myc promoter. This compound treatment reduced amplification.
  • Western Blotting for Target Gene Expression [2] [1]

    • Purpose: To assess downstream biological effects by measuring protein levels of STAT3-regulated genes.
    • Protocol Summary: Cell lysates from treated samples are analyzed by SDS-PAGE and immunoblotted with antibodies against STAT3 target proteins. This compound treatment reduced expression of c-myc, cyclin D1, survivin, HIF-1α, and VEGF without affecting phosphorylated STAT3 levels [2] [1].
In Vivo Efficacy and Models

This compound has shown efficacy across multiple animal models of disease. The quantitative results are summarized in the table below.

Disease Model Dosing Regimen Key Efficacy Findings Source
Lymphoma (SCC-3 Xenograft) Oral administration Effective tumor growth inhibition without visible toxicity. [1]
Glioblastoma (TMZ-resistant U87 Xenograft) Not specified >50% tumor growth suppression; prolonged median survival. [3]
Glioblastoma Stem-like Cells (GBM-SC Xenograft) 80 mg/kg Inhibition of tumor growth. [2]
Kidney Fibrosis (Unilateral Ureteral Obstruction) Oral gavage, once daily Suppressed expression of fibrotic genes; regulated Cxcr4 and Ccr1. [4]
Osteoarthritis (DMM Surgery Model) Intra-articular injection Alleviated cartilage degradation and subchondral bone sclerosis. [5]

Signaling Pathway and Mechanism

This compound exerts its effects by specifically targeting the STAT3 signaling pathway. The following diagram illustrates the mechanism and downstream consequences.

pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor STAT3 STAT3 (Monomer) Receptor->STAT3 pSTAT3 STAT3 (pTyrosine705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Apoptosis ↑ Apoptosis Transcription->Apoptosis Proliferation ↓ Cell Proliferation Transcription->Proliferation Invasion ↓ Invasion Transcription->Invasion Angiogenesis ↓ Angiogenesis Transcription->Angiogenesis Inhibitor This compound Inhibitor->Dimer Inhibits

The downstream genes inhibited by this compound contribute to its therapeutic effects:

  • In Cancer: Suppression of c-myc (proliferation), survivin (anti-apoptosis), and VEGF (angiogenesis) [1].
  • In Fibrosis: Regulation of fibrotic genes and key receptors like Cxcr4 in kidney fibroblasts [4].
  • In Osteoarthritis: Modulation of the STAT3/PPARγ signaling pathway, reducing the expression of catabolic enzymes like MMP-13 and ADAMTS-5 [5].

Interpretation Notes for Researchers

  • Selectivity of Mechanism: A key feature of this compound is that it inhibits dimerization without affecting phosphorylation, distinguishing it from upstream JAK inhibitors [1]. This makes it a valuable tool for specifically probing STAT3-dependent phenomena.
  • Overcoming Therapy Resistance: Preclinical data highlights its potential utility in treatment-resistant settings, particularly in temozolomide-resistant glioblastoma [6] [3] and in targeting cancer stem-like cells [2].
  • Combination Therapy Potential: Research suggests that combining this compound with other inhibitors can enhance efficacy. For example, combination with the mTOR inhibitor rapamycin showed a synergistic effect against a temozolomide-resistant glioblastoma cell line [6].

References

STX-0119 STAT3 signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Findings on STX-0119

The table below summarizes the core quantitative data and experimental findings from recent studies on this compound:

Study Focus / Model System Key Findings on Efficacy Reported IC50 / Effective Dosage Key Downregulated Genes/Proteins Observed Side Effects
Osteoarthritis (OA) (2024) [1] Alleviated cartilage degeneration in mice; inhibited STAT3 phosphorylation; promoted anabolic metabolism in chondrocytes. -- (In vivo: joint injection) Phosphorylated STAT3 (p-STAT3) [1] None specifically reported in this study [1].
Lung Cancer (2019) [2] Induced apoptosis; suppressed tumor growth in a mouse xenograft model; reduced nuclear STAT3. -- (In vivo: 80 mg/kg in A549 xenograft model) [2] c-Myc, Cyclin D1, Survivin [2] Significant reduction in white blood cell count [2].
Recurrent Glioblastoma Stem-like Cells (GBM-SCs) (2013) [3] Inhibited cell proliferation & sphere formation; induced apoptosis; suppressed tumor growth in vivo. 15 - 44 µM (in vitro) [3] c-Myc, Survivin, Cyclin D1, HIF-1α, VEGF, CD44, Nanog, Nestin, CD133 [3] Not assessed in the cited study [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies:

  • In Vitro Cell Viability and Apoptosis Assays [2]:

    • Cell Lines: Studies utilized human lung cancer cells (H1299, A549, H23) and patient-derived glioblastoma stem-like cells (GBM-SCs).
    • Viability Assay: Cells were treated with varying doses of this compound for 48 hours, and viability was measured using MTT assay.
    • Apoptosis Assay: Apoptosis was detected using Annexin V/PI staining followed by flow cytometry analysis and by observing cleavage of PARP via western blotting.
  • Analysis of Gene and Protein Expression [2] [3]:

    • Western Blotting: Used to detect protein levels of STAT3, p-STAT3 (Tyr705), and downstream targets (e.g., c-Myc, Cyclin D1, Survivin). Nuclear and cytoplasmic fractions were prepared to assess STAT3 localization.
    • Transcriptome Analysis: RNA sequencing and quantitative PCR (qPCR) were employed to analyze changes in the expression of STAT3 target genes and stem cell-associated genes.
  • In Vivo Efficacy Models [1] [2] [3]:

    • Osteoarthritis Model: Used a mouse model of OA. This compound was administered via joint injection, and cartilage degeneration was assessed histologically.
    • Cancer Xenograft Models: A549 lung cancer cells or GBM-SCs were subcutaneously injected into mice. This compound was administered systemically at a dose of 80 mg/kg, and tumor volume was measured over time.

STAT3 Signaling Pathway and Mechanism of this compound

This compound exerts its effects by specifically inhibiting STAT3 dimerization, a critical step for its function as a transcription factor [2] [3]. The following diagram illustrates the mechanism of action of this compound in the context of osteoarthritis, as revealed by a 2024 study:

G IL1B IL-1β (Inflammatory Signal) STAT3_Phospho STAT3 (Phosphorylated) IL1B->STAT3_Phospho STAT3_Inactive STAT3 (Inactive Monomer) STAT3_Inactive->STAT3_Phospho STAT3_Dimer STAT3-STAT3 Dimer STAT3_Phospho->STAT3_Dimer STAT3_Nuclear Nuclear Translocation & Target Gene Transcription STAT3_Dimer->STAT3_Nuclear OA_Progression OA Progression: Cartilage Degradation, Inflammation STAT3_Nuclear->OA_Progression STX0119 This compound STX0119->STAT3_Dimer Inhibits PPARg_Up PPARγ Upregulation STX0119->PPARg_Up Therapeutic_Effect Therapeutic Effect: Reduced Cartilage Degeneration PPARg_Up->Therapeutic_Effect

This compound inhibits STAT3 dimerization and promotes PPARγ expression, countering osteoarthritis progression [1].

Implications for Future Research

The research indicates several promising and cautious paths forward:

  • Novel Therapeutic Potential for OA: The 2024 study positions this compound as a promising disease-modifying therapy for osteoarthritis, working through the STAT3/PPARγ signaling axis [1].
  • Consideration of Side Effects: The observed hematological side effect in the lung cancer study suggests that while this compound is a potent agent, its therapeutic window needs careful evaluation. Future work could explore lower doses in combination with other chemotherapeutic agents to mitigate toxicity [2].
  • Activity against Treatment-Resistant Cells: The ability of this compound to inhibit the growth of temozolomide-resistant glioblastoma stem-like cells highlights its potential for targeting therapy-resistant cancers [3].

References

STX-0119 in vitro STAT3 dimerization assay

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

STX-0119 directly targets the Src homology 2 (SH2) domain of STAT3, which is critical for reciprocal phosphotyrosine-SH2 domain interactions that facilitate dimerization [1]. The table below summarizes its core mechanism and key experimental findings:

Aspect Description
Molecular Target STAT3-SH2 domain [1]
Primary Mechanism Inhibits STAT3-STAT3 dimerization [2] [1]
Effect on Phosphorylation Does not affect STAT3 phosphorylation at Tyr705 [2] [1]
Downstream Effects Inhibits nuclear translocation, DNA binding, and expression of STAT3 target genes (e.g., c-myc, cyclin D1, survivin) [1]
Selectivity Inhibits STAT3 transcription and DNA binding without affecting STAT1, STAT5a, or STAT5b [1]

Summary of Quantitative Data

The table below summarizes key quantitative data from biochemical, cellular, and in vivo studies:

Assay/Model Result / Value Description / Context
STAT3 Transcription (HeLa cells) [3] IC50 = 74 µM Inhibition of STAT3-dependent luciferase reporter gene activity.
Cytotoxicity (A-375 cells) [3] IC50 = 16.2 µM Inhibition of cell proliferation after 48 hours (MTS assay).
In Vivo Efficacy (SCC-3 mouse model) [3] Tumor growth inhibition 160 mg/kg, oral gavage, daily for 4 days.
Plasma Concentration (Mouse) [3] >260 µM at 8 hours Plasma level maintained after 160 mg/kg oral dose.
STAT3-SH2 Binding (In Vitro) [1] IC50 = 0.3 µM IC50 of native inhibitor peptide (Ac-GpYLPQTV-NH2) in AlphaScreen assay.

Detailed Experimental Protocols

Researchers have used several key methods to characterize this compound. Here are the detailed protocols for the most critical in vitro assays:

FRET-Based Dimerization Assay in Living Cells

This assay dynamically detects STAT3 homodimerization in living cells [1].

  • Cell Preparation: HEK293 cells (with low endogenous STAT3) are co-transfected with plasmids encoding STAT3 fused to CFP (STAT3-CFP) and STAT3 fused to YFP (STAT3-YFP) [1].
  • Treatment: Cells are pre-treated with this compound for a specified period before stimulation with Interleukin-6 (IL-6) to activate STAT3 signaling [1].
  • Measurement & Analysis: FRET signals between STAT3-CFP and STAT3-YFP are measured after IL-6 stimulation. A reduction in the FRET signal in compound-treated cells indicates successful inhibition of STAT3 dimerization [1].
In Vitro STAT3-SH2 Binding Assay (AlphaScreen)

This biochemical assay measures direct compound binding to the STAT3-SH2 domain [1].

  • Protein and Peptide:
    • Use a purified, biotinylated recombinant STAT3 protein (biotinylated via an Avi-tag) [1].
    • Use a fluorescein-isothiocyanate (FITC)-labeled phosphotyrosine peptide (FITC-GpYLPQTV) as the STAT3 ligand [1].
  • Assay Mixture: Combine the biotin-STAT3 and FITC-peptide in a solution with streptavidin-coated donor beads and anti-FITC acceptor beads [1].
  • Signal Detection: If STAT3 binds the peptide, the donor and acceptor beads are brought into proximity. Laser excitation triggers a chemiluminescence signal only if this complex has formed [1].
  • Inhibition Testing: Test compounds like this compound are added to the mixture. A decrease in the chemiluminescence signal indicates the compound is competing with the FITC-peptide for binding to the STAT3-SH2 domain [1].
DNA Binding Assay (ELISA-based)

This functional cellular assay measures the inhibition of STAT3-DNA binding [1].

  • Cell Treatment and Lysis: Treat human cancer cells (e.g., MDA-MB-468) with this compound. Subsequently, prepare nuclear lysates from these cells [1].
  • DNA Binding: Incubate the nuclear lysates in a 96-well plate that has been pre-coated with an oligonucleotide containing the STAT3 consensus-binding site [1].
  • Detection: Use an anti-STAT3 antibody for detection, followed by a colorimetric readout. A decrease in signal in treated samples indicates inhibition of STAT3's ability to bind its target DNA [1].
Chromatin Immunoprecipitation (ChIP) Assay

This assay confirms the inhibition of STAT3 binding to its native target gene promoters within the cellular context [1].

  • Cross-linking and Shearing: Treat cells (e.g., MDA-MB-468) with this compound and stimulate with IL-6. Then, cross-link proteins to DNA within the cells and shear the DNA into small fragments [1].
  • Immunoprecipitation: Use an anti-STAT3 antibody to precipitate STAT3 and any bound DNA fragments [1].
  • Analysis: Reverse the cross-links and use PCR to amplify a specific STAT3 target gene promoter region (e.g., the c-myc promoter). Reduced PCR product in this compound-treated samples demonstrates decreased STAT3 binding to its natural promoter [1].

STAT3 Activation Pathway and this compound Inhibition

The following diagram illustrates the STAT3 signaling pathway and the specific step inhibited by this compound, based on the experimental data [2] [1]:

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3m STAT3 Monomer (Unphosphorylated) JAK->STAT3m Phosphorylation pSTAT3m STAT3 Monomer (Phosphorylated) STAT3d STAT3 Dimer pSTAT3m->STAT3d Dimerization (SH2-pTyr Interaction) STAT3m->pSTAT3m Nucleus Nucleus STAT3d->Nucleus TargetGene Target Gene Expression Nucleus->TargetGene STX0119 This compound STX0119->STAT3d Inhibits

STAT3 signaling pathway and this compound inhibition point. This compound blocks dimerization without affecting phosphorylation.

Research Applications & Evidence

  • Cancer Research: this compound demonstrates efficacy in suppressing tumor growth in models of lymphoma and glioblastoma multiforme (GBM), including in temozolomide-resistant (TMZ-R) GBM cells where it downregulated genes associated with drug resistance, invasion, and the STAT3 pathway [4] [1] [3].
  • Fibrosis Research: this compound shows promise in kidney fibrosis, suppressing fibrotic gene expression in a mouse unilateral ureteral obstruction (UUO) model by downregulating Cxcr4 and Ccr1 [2].

References

STX-0119 STAT3 transcription IC50 value

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biological Data

The table below summarizes the key quantitative data for STX-0119:

Assay/Parameter Value / Result Context / Cell Line
STAT3 Transcription Inhibition (IC₅₀) 74 μM STAT3-dependent luciferase reporter gene assay in HeLa cells [1] [2]
STAT3 Dimerization Inhibition 62% (at 50 μM), 9% (at 10 μM) FRET-based dimerization assay [2]
Cell Proliferation Inhibition (IC₅₀) 15 - 44 μM Glioblastoma stem-like cells (GBM-SCs) [3] [4]
In Vivo Efficacy (Tumor Growth Inhibition) Effective at 160 mg/kg (oral, 4 days) SCC-3 lymphoma xenograft model in mice [1]
In Vivo Efficacy (Tumor Growth Inhibition) Effective at 80 mg/kg Transplantable glioblastoma stem-like cell model in mice [3] [4]

This compound also potently suppresses the expression of STAT3 target genes (e.g., c-myc, survivin, cyclin D1) and stem cell-associated genes (e.g., Nanog, CD133) without affecting the phosphorylation level of STAT3 itself, confirming its direct action on dimerization [2] [3].

Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies for core experiments from the search results.

STAT3-Dependent Luciferase Reporter Gene Assay

This assay identifies compounds that inhibit STAT3-mediated transcription [2].

  • Cell Line: HeLa cells.
  • Procedure: Transfert cells with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. After transfection, treat the cells with the test compound (e.g., this compound). Stimulate the STAT3 pathway (e.g., with IL-6). Lyse the cells and measure the luciferase activity using a luminometer. Reduced luminescence in treated cells indicates inhibition of STAT3 transcriptional activity.
  • Key Measurement: Luminescence intensity, used to calculate percent inhibition and IC₅₀ values.
FRET-Based STAT3 Dimerization Assay

This cell-based assay directly measures the inhibition of STAT3 protein-protein interaction [2].

  • Principle: Uses Fusion proteins of STAT3 with donor and acceptor fluorophores. When STAT3 dimerizes, the fluorophores come close, producing a FRET signal.
  • Procedure: Introduce the STAT3-fluorophore constructs into cells. Treat cells with the compound (e.g., this compound) and stimulate with IL-6. Measure the FRET signal; a decrease indicates disrupted dimerization.
  • Key Measurement: FRET efficiency or signal intensity.
In Vivo Efficacy Study in a Xenograft Model

This evaluates the antitumor effect of this compound in a live animal model [1] [3].

  • Animals & Model: Immunodeficient mice implanted with human cancer cells (e.g., SCC-3 lymphoma or GB-SCC010/026 glioblastoma stem-like cells).
  • Dosing: Administer this compound via oral gavage. The cited studies used 160 mg/kg daily for 4 days and 80 mg/kg, respectively.
  • Formulation: Suspend this compound in 0.5% methyl cellulose 400-cp or dissolve in 20% DMSO/80% polyethylene glycol 300.
  • Key Metrics: Monitor tumor volume over time and calculate tumor growth inhibition compared to the vehicle control group.

STAT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the STAT3 signaling pathway and the mechanism by which this compound acts as a dimerization inhibitor.

G Ligand Cytokine/Growth Factor Receptor Cell Surface Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT3_Inactive STAT3 (Inactive) JAK->STAT3_Inactive STAT3_P STAT3 (pTyr705) STAT3_Inactive->STAT3_P Phosphorylation STAT3_Dimer STAT3 Dimer STAT3_P->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Translocation DNA_Binding DNA Binding & Gene Transcription Nucleus->DNA_Binding TargetGenes c-Myc, Cyclin D1, Survivin, VEGF DNA_Binding->TargetGenes Inhibitor This compound Inhibition Inhibits Dimerization Inhibitor->Inhibition Inhibition->STAT3_Dimer

The diagram shows that this compound directly targets the protein-protein interaction step of STAT3 dimerization, preventing the dimer from translocating to the nucleus and activating the transcription of target genes involved in cell survival and proliferation [2] [3].

Key Research Insights

  • Selectivity: this compound inhibits STAT3 without affecting its phosphorylation, confirming it does not work through upstream kinases like JAK [2]. A truncated, inactive analog (STX-0872) provides evidence for structure-specific activity [2].
  • Therapeutic Potential: this compound shows particular promise against recurrent Glioblastoma Multiforme (GBM), especially by targeting treatment-resistant cancer stem-like cells (CSCs). It inhibits CSC proliferation and self-renewal, and suppresses key stem cell markers [3].

References

STX-0119 in vivo dosing mouse model

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 Mechanism of Action

This compound is a novel small molecule inhibitor that specifically targets STAT3 dimerization. It binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation. This inhibits the transcription of STAT3 target genes involved in cell survival, proliferation, and inflammation [1] [2].

G Cytokine Cytokine/Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive STAT3_P STAT3 Phosphorylated (Tyr705) STAT3_Inactive->STAT3_P Phosphorylation STAT3_Dimer STAT3 Active Dimer STAT3_P->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Nuclear Translocation Transcription Target Gene Transcription (c-Myc, Cyclin D1, Bcl-xL, VEGF) Nucleus->Transcription STX0119 This compound STX0119->STAT3_Dimer Inhibits

In Vivo Dosing Protocols for Mouse Models

The table below summarizes the dosing regimens of this compound in various mouse models:

Disease Model Induction Method Dosing Route Dosage Treatment Schedule Key Efficacy Findings
Osteoarthritis [3] Surgical (DMM) Intra-articular injection Not specified Single injection post-OA induction Alleviated cartilage degeneration; modulated STAT3/PPARγ pathway.
Kidney Fibrosis [4] Unilateral Ureteral Obstruction (UUO) Intraperitoneal (i.p.) 50 mg/kg Daily for 7 days post-surgery Suppressed fibrotic gene expression (Cxcr4, Ccr1).
Liver Fibrosis [5] TAA or CCl4 injection Intraperitoneal (i.p.) 50 mg/kg 3 times/week for 6 weeks Attenuated collagen deposition; inactivated hepatic stellate cells.
Lung Cancer [6] A549 cell xenograft Intraperitoneal (i.p.) 50 mg/kg & 80 mg/kg Daily for 18 days Inhibited tumor growth; induced apoptosis.
Glioblastoma [7] [8] GBM stem cell xenograft Oral administration 80 mg/kg Daily until endpoint Suppressed tumor growth of temozolomide-resistant cells.

Detailed Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Fibrosis and Cancer Models

This is the most commonly used route for systemic delivery in the reviewed studies [4] [5] [6].

  • Formulation: Suspend this compound in 0.5% (w/v) methylcellulose 400-cp solution [8]. Vortex and sonicate as needed to achieve a homogeneous suspension.
  • Dosage Calculation: Prepare a fresh formulation daily. The standard dose is 50 mg/kg for most models, with a higher dose of 80 mg/kg used in cancer models [7] [6].
  • Administration:
    • Warm the formulation to room temperature.
    • Restrain the mouse securely.
    • Inject into the lower left quadrant of the abdomen using a 27-30 gauge needle, avoiding the bladder and vital organs.
    • The injection volume is typically 5-10 mL per kg of body weight.
  • Treatment Schedule: Dosing frequency varies:
    • Kidney Fibrosis: Administer once daily for 7 days post-UUO surgery [4].
    • Liver Fibrosis: Administer 3 times per week for 6 weeks alongside TAA or CCl4 [5].
    • Lung Cancer Xenograft: Administer once daily for 18 days post-tumor cell inoculation [6].
Protocol 2: Intra-articular Injection for Osteoarthritis Model

This method allows for localized drug delivery to the joint [3].

  • Formulation: Information on the exact formulation for joint injection was not specified in the search results. For a small molecule like this compound, a sterile saline or PBS-based solution is typically used.
  • Procedure:
    • Anesthetize the mouse deeply.
    • Shave and disinfect the skin around the knee joint.
    • Using an insulin syringe with a fine-gauge needle (e.g., 30G), insert the needle into the intra-articular space of the knee, typically via the infrapatellar ligament.
    • Inject a small volume (commonly 5-10 μL for a mouse knee).
    • Apply gentle pressure at the injection site upon needle withdrawal.
  • Treatment Schedule: A single injection was performed after OA induction in the study, but multiple injections could be explored [3].

Efficacy and Safety Considerations

  • Proof of Target Engagement: In the kidney fibrosis model, this compound successfully suppressed the expression of fibrotic genes without affecting STAT3 phosphorylation levels, confirming that it works through inhibiting dimerization rather than upstream phosphorylation [4].
  • Safety Monitoring: A study on lung cancer xenografts reported a significant reduction in white blood cell (WBC) count at the efficacious dose of 50 mg/kg, indicating a potential hematological side effect [6]. It is crucial to monitor complete blood counts (CBC) in preclinical studies.

Conclusion

This compound is a versatile and potent STAT3 inhibitor with demonstrated efficacy across multiple disease models in mice. The intraperitoneal administration of 50 mg/kg is a well-established and effective regimen for systemic diseases like fibrosis and cancer, while localized administration shows promise for joint-specific conditions. Researchers should carefully consider the formulation and potential myelosuppressive effects when designing their experiments.

References

Comprehensive Application Notes & Protocols: STX-0119-Mediated STAT3 Target Gene Expression Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to STAT3 Signaling and STX-0119 Mechanism of Action

STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and immune responses. In cancerous cells, STAT3 constitutive activation is frequently observed due to aberrant activity in upstream signaling pathways such as EGFR, HER2, Src, and JAK2. This activation has been strongly linked to malignant cancer behaviors, including epithelial-mesenchymal transition (EMT), migration, invasion, metastasis, and therapeutic resistance. Upon activation through phosphorylation at tyrosine-705 (Y705), STAT3 forms homodimers or heterodimers with STAT1, translocates to the nucleus, and binds to specific regulatory elements in the promoters of target genes, thereby modulating their transcription.

This compound represents a novel class of small molecule inhibitors that specifically target STAT3 function through disruption of STAT3 dimerization. Unlike broader kinase inhibitors, this compound demonstrates selective inhibition against STAT3, minimizing off-target effects on other signaling pathways. This specificity makes it an excellent research tool and a promising therapeutic candidate. Research has demonstrated its efficacy across multiple disease models, including temozolomide-resistant glioblastoma and osteoarthritis progression, highlighting its broad potential in both oncological and inflammatory conditions. The compound exerts its effects by modulating the expression of critical STAT3 target genes involved in apoptosis, cell cycle progression, stemness, and inflammation.

Table 1: Key Characteristics of STAT3 Inhibitor this compound

Characteristic Description
Molecular Target STAT3 transcription factor
Mechanism of Action Inhibition of STAT3 dimerization
Primary Effect Downregulation of STAT3 target genes
Cellular IC₅₀ 15-45 µM (varies by cell type)
In Vivo Efficacy 50-80% tumor growth inhibition at 80 mg/kg
Therapeutic Models Glioblastoma, Osteoarthritis, Lymphoma

Validated STAT3 Target Genes and Quantitative Expression Data

This compound-Modulated Genes in Cancer Models

This compound treatment significantly alters the expression of numerous STAT3-dependent genes across various experimental models. In temozolomide-resistant (TMZ-R) U87 glioblastoma cells, this compound treatment (at IC₅₀ concentration of 45 µM) induced substantial downregulation of multiple genes associated with treatment resistance and malignant progression, including YKL-40, MAGEC1, and MGMT. Furthermore, this compound effectively suppressed the expression of EMT-related genes and mesenchymal markers, contributing to reduced invasive capacity. Similar effects were observed in cancer stem-like cells (GBM-SCs) derived from recurrent glioblastoma patients, where this compound (IC₅₀ 15-44 µM) strongly inhibited the expression of stem cell-associated genes including CD44, Nanog, nestin, and CD133.

Table 2: Quantitative Gene Expression Changes Following this compound Treatment in Glioblastoma Models

Gene Category Specific Genes Expression Change Biological Consequence
STAT3 Target Genes c-Myc, Survivin, Cyclin D1 ↓ 60-80% Reduced proliferation & cell cycle arrest
Angiogenic Factors HIF-1α, VEGF, VEGFR2 ↓ 50-75% Impaired tumor angiogenesis
Stemness Markers Nanog, CD133, CD44 ↓ 45-85% Reduced cancer stem cell population
Apoptosis Regulators Bcl-2, Bcl-xL, Mcl-1 ↓ 40-70% Enhanced apoptotic susceptibility
Invasion Mediators MMP-2, MMP-9, Twist ↓ 55-80% Decreased invasive potential
This compound-Modulated Genes in Inflammatory Disease Models

In osteoarthritis models, this compound demonstrated a distinct pattern of gene modulation through the STAT3/PPARγ signaling pathway. Treatment with this compound resulted in downregulation of inflammatory mediators such as COX-2 and iNOS, while simultaneously upregulating PPARγ expression. This shift in gene expression correlates with reduced cartilage degradation and attenuated inflammatory responses in chondrocytes. The differential effects of this compound in various disease contexts highlight the context-dependent nature of STAT3 signaling while demonstrating the consistent ability of this compound to modulate pathogenic gene expression networks.

Table 3: this compound Effects on Gene Expression in Osteoarthritis Models

Gene Category Specific Genes Expression Change Functional Outcome
Inflammatory Mediators COX-2, iNOS, IL-6 ↓ 40-65% Reduced inflammation
Cartilage Degradation Enzymes MMP-3, MMP-13, ADAMTS5 ↓ 50-70% Decreased extracellular matrix breakdown
Anabolic Factors PPARγ, Collagen Type II ↑ 30-60% Enhanced cartilage matrix synthesis

Experimental Protocols for STAT3 Target Gene Analysis

Cell Culture and this compound Treatment Protocol

Materials: this compound (prepare 50 mM stock solution in DMSO), appropriate cell culture media, serum, antibiotics, tissue culture flasks/plates, CO₂ incubator.

Procedure:

  • Cell Line Selection: Select appropriate cell lines based on research goals. For glioblastoma studies, use U87 MG parental line, TMZ-R U87 subline, or patient-derived GBM stem-like cells (GBM-SCs). For osteoarthritis studies, use primary human chondrocytes or IL-1β-stimulated chondrocyte models.
  • Cell Culture: Maintain adherent cells in DMEM with 10% FBS. Culture GBM-SCs in serum-free DMEM supplemented with 20 ng/mL EGF, 20 ng/mL bFGF, 10 ng/mL LIF, and B27 supplement using ultra-low attachment plates to promote sphere formation.
  • This compound Treatment:
    • Prepare working concentrations from stock solution to achieve final concentrations ranging from 10-100 µM based on experimental requirements.
    • Include vehicle control (0.1-0.2% DMSO) in all experiments.
    • Treat cells at 60-70% confluence for 6-72 hours depending on assay endpoint.
    • For gene expression studies, 24-hour treatment is typically sufficient.
Gene Expression Analysis Protocol
3.2.1 RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Materials: TRIzol reagent, chloroform, isopropanol, 75% ethanol, DEPC-treated water, cDNA synthesis kit, SYBR Green PCR master mix, quantitative PCR instrument, gene-specific primers.

Procedure:

  • RNA Extraction:
    • Lyse cells in TRIzol reagent (1 mL per 5-10 × 10⁶ cells).
    • Add 0.2 mL chloroform per 1 mL TRIzol, shake vigorously for 15 seconds, incubate 2-3 minutes at room temperature.
    • Centrifuge at 12,000 × g for 15 minutes at 4°C.
    • Transfer aqueous phase to new tube, add 0.5 mL isopropanol per 1 mL TRIzol, incubate 10 minutes at room temperature.
    • Centrifuge at 12,000 × g for 10 minutes at 4°C, wash pellet with 75% ethanol.
    • Air dry RNA pellet 5-10 minutes, resuspend in DEPC-treated water.
  • cDNA Synthesis:
    • Use 1-2 µg total RNA for reverse transcription with random hexamers or oligo-dT primers.
    • Follow manufacturer's protocol for cDNA synthesis kit.
  • Quantitative PCR:
    • Prepare reaction mix: 10 µL SYBR Green master mix, 1 µL cDNA, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 7 µL nuclease-free water.
    • Use following cycling conditions: 95°C for 10 minutes; 40 cycles of 95°C for 15 seconds, 60°C for 1 minute; followed by melt curve analysis.
    • Include no-template controls for each primer set.
    • Normalize expression to housekeeping genes (GAPDH, β-actin) using the 2^(-ΔΔCt) method.
3.2.2 RNA Sequencing for Comprehensive Transcriptome Analysis

Materials: High-quality RNA (RIN > 8), RNA sequencing library preparation kit, sequencing platform (Illumina recommended).

Procedure:

  • Library Preparation:
    • Use 500 ng - 1 µg total RNA for library construction following manufacturer's protocol.
    • Perform poly-A selection for mRNA enrichment or use ribosomal RNA depletion.
  • Sequencing:
    • Use Illumina platform for 75-150 bp paired-end sequencing.
    • Aim for 25-40 million reads per sample for robust transcript detection.
  • Data Analysis:
    • Perform quality control (FastQC), alignment (STAR/Hisat2), and quantification (featureCounts).
    • Identify differentially expressed genes using DESeq2 or edgeR.
    • Perform pathway enrichment analysis (KEGG, GO) to identify biological processes affected by this compound.
Protein Detection and Validation Protocols
3.3.1 Western Blot Analysis for STAT3 Phosphorylation

Materials: RIPA buffer, protease inhibitors, phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gel, PVDF membrane, electrophoresis apparatus, transfer apparatus, STAT3 antibody, phospho-STAT3 (Tyr705) antibody, β-actin antibody, HRP-conjugated secondary antibodies, chemiluminescence detection reagents.

Procedure:

  • Protein Extraction:
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Incubate on ice for 30 minutes with occasional vortexing.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C, collect supernatant.
  • Protein Quantification:
    • Use BCA assay following manufacturer's protocol.
    • Adjust all samples to equal concentration with RIPA buffer.
  • Western Blot:
    • Separate 20-40 µg protein by SDS-PAGE (8-10% gel).
    • Transfer to PVDF membrane, block with 5% BSA or non-fat milk.
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
    • Detect using chemiluminescence reagents and imaging system.
Functional Assays for this compound Activity Validation
3.4.1 Cell Proliferation and Viability Assay

Materials: Cell counting kit (CCK-8), 96-well tissue culture plates, microplate reader.

Procedure:

  • Seed cells in 96-well plates at 2000-5000 cells/well in 100 µL medium.
  • After 24 hours, add this compound at varying concentrations (0-100 µM).
  • Incubate for 24-72 hours, then add 10 µL CCK-8 solution to each well.
  • Incubate 1-4 hours, measure absorbance at 450 nm.
  • Calculate IC₅₀ values using nonlinear regression analysis.
3.4.2 Invasion Assay

Materials: Matrigel, transwell chambers, 24-well plates, crystal violet, formaldehyde.

Procedure:

  • Coat transwell membrane with diluted Matrigel (1:20 in serum-free medium).
  • Seed 2.5-5 × 10⁴ cells in serum-free medium in upper chamber.
  • Add complete medium with 10% FBS as chemoattractant in lower chamber.
  • Add this compound to both chambers at desired concentration.
  • Incubate 24-48 hours, remove non-invaded cells from upper surface.
  • Fix invaded cells on lower surface with formaldehyde, stain with crystal violet.
  • Count cells in 5 random fields per membrane under microscope.

Signaling Pathways and Experimental Workflow Visualization

STAT3_Pathway STAT3 Signaling Pathway and this compound Inhibition GrowthFactors Growth Factors & Cytokines Receptors Cell Surface Receptors GrowthFactors->Receptors JAK JAK Kinases Receptors->JAK STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive Phosphorylation at Y705 STAT3_P STAT3 (Phosphorylated) STAT3_Inactive->STAT3_P STAT3_Dimer STAT3 Dimer (Active) STAT3_P->STAT3_Dimer NuclearPore Nuclear Pore STAT3_Dimer->NuclearPore Nuclear Translocation STAT3_Targets STAT3 Target Genes (c-MYC, Bcl-2, Cyclin D1, VEGF, MMPs, etc.) NuclearPore->STAT3_Targets Gene Transcription Activation CellularEffects Cellular Effects ↓ Proliferation ↑ Apoptosis ↓ Invasion ↓ Stemness STAT3_Targets->CellularEffects STX0119 This compound STX0119->STAT3_P Reduces Phosphorylation STX0119->STAT3_Dimer Inhibits Dimerization

Figure 1: STAT3 Signaling Pathway and this compound Inhibition Mechanism. This compound targets multiple steps in STAT3 activation, including phosphorylation and dimerization, ultimately preventing expression of pro-survival and proliferative target genes.

Experimental_Workflow This compound Gene Expression Analysis Workflow Cell_Culture Cell Culture (Glioblastoma, Chondrocytes) STX_Treatment This compound Treatment (10-100 µM, 6-72 h) Cell_Culture->STX_Treatment RNA_Extraction RNA Extraction & Quality Control STX_Treatment->RNA_Extraction qPCR_Analysis qRT-PCR Analysis (STAT3 Target Genes) RNA_Extraction->qPCR_Analysis RNA_Seq RNA Sequencing (Transcriptome Analysis) RNA_Extraction->RNA_Seq Data_Analysis Data Analysis (Differential Expression) qPCR_Analysis->Data_Analysis Validation Functional Validation (Proliferation, Invasion, Apoptosis) qPCR_Analysis->Validation Candidate Genes RNA_Seq->Data_Analysis Data_Analysis->Validation Interpretation Data Interpretation & Pathway Mapping Validation->Interpretation

Figure 2: this compound Gene Expression Analysis Workflow. The comprehensive experimental pipeline from cell treatment through molecular analysis to functional validation provides a robust approach for characterizing this compound-mediated effects on gene expression.

Conclusion and Research Applications

This compound represents a valuable research tool for specifically investigating STAT3-dependent transcriptional regulation across multiple disease contexts. The application notes and protocols provided herein offer researchers a comprehensive framework for designing and executing studies on this compound-mediated gene expression changes. The quantitative data tables serve as reference benchmarks for expected expression changes, while the detailed protocols ensure methodological reproducibility. The visualization of both the signaling pathway and experimental workflow facilitates understanding of the mechanistic basis and technical approach for this compound studies. These resources collectively enable researchers to effectively utilize this compound for probing STAT3 function in cancer, inflammatory diseases, and other STAT3-dependent pathological conditions.

Comprehensive Application Notes and Protocols: Targeting Cancer Stem-like Cells with STAT3 Inhibitor STX-0119

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to STAT3 Signaling and STX-0119

STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays a critical role in cancer progression, particularly in maintaining cancer stem-like cells (CSCs) which contribute to therapy resistance and tumor recurrence. In normal cells, STAT3 activation is transient and tightly regulated, but in cancer cells, STAT3 becomes constitutively activated through phosphorylation at tyrosine residue 705, leading to dimerization, nuclear translocation, and transcription of genes involved in cell survival, proliferation, angiogenesis, and immune evasion. The STAT3 signaling pathway is especially relevant in CSCs, where it maintains self-renewal capacity and pluripotency. Among STAT3 inhibitors, This compound represents a novel class of therapeutic agents that specifically inhibits STAT3 dimerization without affecting phosphorylation status, making it a valuable research tool and potential clinical candidate.

This compound was identified through virtual screening as a potent inhibitor of STAT3 dimerization by targeting the SH2 domain, which is critical for protein-protein interactions between STAT3 monomers [1] [2]. Unlike inhibitors that target STAT3 phosphorylation, this compound allows normal phosphorylation to occur while preventing the functional dimerization necessary for nuclear translocation and DNA binding. This mechanism is particularly effective against CSCs, which often exhibit heightened STAT3 activity compared to their non-stem counterparts [3]. Research has demonstrated its efficacy across various cancer types, including glioblastoma, lung cancer, and lymphoma, with particular promise in targeting therapy-resistant populations that survive conventional treatments.

This compound Efficacy and Characterization

Quantitative Profiling of this compound Efficacy

Table 1: Anti-Cancer Efficacy of this compound Across Experimental Models

Cancer Type Model System IC50 Value Key Findings Citation
Glioblastoma GBM stem-like cells (GB-SCC010, 026) 15-44 µM Stronger growth inhibition vs. WP1066; effective against temozolomide-resistant cells [3]
Lung Cancer A549, H1299, H23 cell lines 12-78 µM Dose-dependent apoptosis induction; reduced STAT3 target genes [4]
TMZ-Resistant Glioblastoma U87-TMZ-resistant line 78 µM Synergistic effect with rapamycin (combo IC50: 11.3 µM) [5]
Lymphoma Human lymphoma cell line Not specified Potent antitumor effect with highly activated STAT3 [3]
In Vivo Efficacy Mouse xenograft (A549) 80 mg/kg (oral) Significant tumor growth inhibition [4]
In Vivo Efficacy Mouse UUO kidney fibrosis model 50-100 mg/kg (oral) Suppressed fibrotic gene expression [2]

Table 2: Effect of this compound on Gene Expression in Cancer Stem-like Cells

Gene Category Specific Genes Regulation by this compound Functional Significance
STAT3 Target Genes c-myc, survivin, cyclin D1, HIF-1α, VEGF Downregulated Reduces proliferation, survival, and angiogenesis
Stemness Markers CD44, Nanog, nestin, CD133 Downregulated Impairs stemness and self-renewal capacity
Chemokine Receptors Cxcr4, Ccr1 Downregulated Reduces invasion and inflammatory recruitment
Apoptosis Markers Cleaved caspase-3, PARP cleavage Upregulated Induces apoptotic cell death
This compound Mechanism and Signaling Pathway

G cluster_legend This compound Mechanism Overview Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT3_inactive STAT3 (Inactive Monomer) JAK->STAT3_inactive STAT3_phospho STAT3 Phosphorylated (Tyr705) STAT3_inactive->STAT3_phospho STAT3_dimer STAT3 Active Dimer STAT3_phospho->STAT3_dimer Nuclear_transloc Nuclear Translocation STAT3_dimer->Nuclear_transloc STX0119 This compound STX0119->STAT3_dimer Inhibits DNA_binding DNA Binding & Transcription Nuclear_transloc->DNA_binding Target_genes Target Gene Expression (c-Myc, Cyclin D1, Survivin, Bcl-2, Bcl-xL, VEGF) DNA_binding->Target_genes Stemness Cancer Stemness Maintenance Target_genes->Stemness L1 Activation Process L2 This compound Inhibition L3 STAT3 Proteins L4 Nuclear Events

The diagram above illustrates the STAT3 signaling pathway and the specific molecular point of this compound intervention. This compound directly binds to the SH2 domain of STAT3, preventing the reciprocal interaction between phosphorylated tyrosine residues on one STAT3 monomer and the SH2 domain on another, thereby inhibiting dimer formation. This mechanism is distinct from upstream JAK inhibitors or phosphorylation inhibitors, as it allows phosphorylation to occur while specifically blocking the functional dimerization step. The inhibition of STAT3 dimerization prevents nuclear translocation and subsequent transcription of target genes that maintain cancer stemness, including c-Myc, cyclin D1, and survivin [3] [1] [4].

Cancer Stem-Like Cell Culture Protocols

Establishment of Primary Cultures from Tumor Specimens

Patient-derived cancer stem-like cells provide the most physiologically relevant model for studying this compound mechanisms. To establish these cultures, surgically resected tumor specimens should be processed within 2-4 hours of resection. The tissue must be mechanically dissociated using sterile forceps or scalpel, followed by enzymatic digestion with collagenase IV (1-2 mg/mL) and DNase I (0.1 mg/mL) in DMEM/F12 medium at 37°C for 30-60 minutes with gentle agitation. After digestion, the cell suspension should be filtered through 70μm and 40μm cell strainers to obtain single cells, then centrifuged at 300×g for 5 minutes. The pellet is resuspended in complete stem cell medium and plated in ultra-low attachment plates to prevent differentiation [3] [6].

For serum-free culture of CSCs, the following components are essential: DMEM/F12 base medium supplemented with B27 supplement (1:50), N2 supplement (1:100), human recombinant EGF (20 ng/mL), human recombinant bFGF (20 ng/mL), leukemia inhibitory factor (LIF, 10 ng/mL), penicillin-streptomycin (100 U/mL), and heparin (2 μg/mL). The cultures should be maintained at 37°C in a humidified incubator with 5% CO₂, with half-medium changes every 2-3 days and passaging every 7-10 days when neurospheres reach 100-200μm in diameter. For passaging, neurospheres should be collected by gentle centrifugation (200×g for 3 minutes) and dissociated using Accutase or trypsin-EDTA for 5-10 minutes at 37°C [3] [6] [7].

Cancer Stem-Like Cell Characterization and Validation

Proper validation of CSC populations is critical before experimental use. Flow cytometry should be performed using established CSC surface markers: for glioblastoma CSCs, analyze CD133, CD44, EGFR, and nestin; for breast cancer CSCs, use CD44+/CD24-/- and ALDH activity; for lung cancer CSCs, assess CD133 and CD44. Intracellular stemness markers including Nanog, Olig2, Sox2, Oct3/4, and KLF4 should be evaluated by immunocytochemistry or Western blotting [3] [8]. Functional validation must include limiting dilution transplantation assays in immunocompromised mice (NOD/SCID or NSG) to confirm tumor-initiating capacity, with as few as 200-1000 cells capable of forming tumors that recapitulate the original tumor heterogeneity [3] [8].

In Vitro Application Protocols

Cell Viability and Proliferation Assays

WST-1 and MTT assays are recommended for assessing this compound effects on CSC viability. Plate 1×10⁴ cells per well in 96-well ultra-low attachment plates and allow 24 hours for recovery. Prepare this compound stock solutions in DMSO (typically 100mM) and dilute in complete stem cell medium to working concentrations ranging from 1-100μM, with final DMSO concentrations not exceeding 0.1%. Include vehicle controls with equivalent DMSO concentration. After 48-96 hours of treatment, add WST-1 or MTT reagent according to manufacturer's instructions and incubate for 2-4 hours at 37°C. Measure absorbance at 450nm (WST-1) or 570nm (MTT) using a microplate reader. Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [4] [5].

For clonogenic sphere formation assays, plate dissociated single cells at low density (500-1000 cells/well) in 6-well ultra-low attachment plates. Treat with this compound at IC₅₀ and IC₇₀ concentrations determined from viability assays, refreshing medium with inhibitors every 3-4 days. After 10-14 days, count spheres larger than 50μm using an inverted microscope. Sphere formation efficiency is calculated as (number of spheres formed / number of cells seeded) × 100%. This assay evaluates the effect of this compound on self-renewal capacity, a defining characteristic of CSCs [3] [8].

Apoptosis and Molecular Analyses

Apoptosis induction by this compound should be evaluated using multiple complementary methods. For Annexin V/PI staining, treat CSCs with this compound at IC₅₀ concentrations for 24-48 hours, then collect cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry within 1 hour of staining. For caspase activation, detect cleaved caspase-3 by Western blotting or use fluorogenic caspase substrates. Additionally, monitor PARP cleavage by Western blotting as a hallmark of apoptotic commitment [4].

Molecular analyses should include Western blotting for STAT3 pathway components and downstream targets. Prepare whole cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30μg protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Probe with antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, cyclin D1, survivin, and cleaved caspase-3. For nuclear translocation studies, prepare nuclear and cytoplasmic fractions using commercial extraction kits. Treat cells with this compound for 6-24 hours, then fractionate and analyze STAT3 distribution by Western blotting using fibrillarin as nuclear marker and α-tubulin as cytoplasmic marker [4] [5].

Gene expression analyses should employ quantitative RT-PCR for STAT3 target genes and stemness markers. Extract total RNA using TRIzol or column-based kits, with DNase treatment to eliminate genomic DNA contamination. Synthesize cDNA using reverse transcriptase with oligo(dT) and random hexamer primers. Perform qPCR with TaqMan probes or SYBR Green for genes of interest: c-myc, survivin, cyclin D1, VEGF, CD44, Nanog, CD133, and YKL-40. Use GAPDH or β-actin as reference genes for normalization [3] [2].

In Vivo Application Protocols

Animal Efficacy Studies

Xenograft models using patient-derived CSCs provide the most predictive system for evaluating this compound efficacy in vivo. For subcutaneous models, harvest CSC spheres in log-phase growth, dissociate to single cells, and resuspend in PBS:Matrigel (1:1) mixture. Inject 5×10⁵ to 2×10⁶ cells per site into the flanks of 6-8 week old NOD/SCID or NSG mice. Monitor tumor growth until palpable tumors reach 50-100mm³, then randomize animals into treatment groups (typically n=6-8 per group). Administer this compound suspended in 0.5% methylcellulose via oral gavage at 50-100 mg/kg daily. Include vehicle control groups and positive control groups if appropriate. Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2. Continue treatment for 3-4 weeks or until control tumors reach ethical endpoint sizes [3] [4].

For orthotopic models that better recapitulate the tumor microenvironment, inject CSCs directly into the appropriate organ (e.g., intracranial for glioblastoma, intrapleural for lung cancer). For intracranial glioblastoma models, stereotactically inject 1×10⁵ dissociated CSCs in 2-3μL PBS into the striatum of anesthetized mice. Monitor for neurological symptoms and measure tumor growth by bioluminescence imaging if cells express luciferase. Begin treatment 5-7 days post-implantation with this compound at 80 mg/kg daily via oral gavage. Assess survival as the primary endpoint and collect brains for histological analysis to evaluate tumor morphology and invasion characteristics [3].

Combination Therapy Protocols

Rational combination strategies can enhance this compound efficacy and overcome resistance. For temozolomide-resistant glioblastoma, combine this compound with mTOR inhibitors such as rapamycin. In vitro, pretreat TMZ-resistant U87 cells with this compound (10-30μM) for 2 hours before adding rapamycin (5-20μM) for 24-72 hours. Assess combination effects using the Chou-Talalay method for synergy quantification. For in vivo studies, administer this compound (50 mg/kg, oral gavage) combined with rapamycin (5 mg/kg, intraperitoneal) daily for 3-4 weeks against established xenografts [5].

Additional promising combinations include this compound with conventional chemotherapy such as temozolomide for glioblastoma or cisplatin for lung cancer. Sequence administration with this compound pretreatment (24 hours) before chemotherapy to potentially sensitize CSCs. Also consider combinations with radiation therapy, as STAT3 inhibition may radiosensitize CSCs through impaired DNA damage repair. For these studies, include appropriate controls for each monotherapy and vehicle to properly assess combination benefits [3] [8].

Technical Notes and Practical Considerations

Optimization and Troubleshooting

This compound solubility and stability are critical for experimental reproducibility. Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles. For in vivo studies, ensure complete suspension of this compound in 0.5% methylcellulose by thorough vortexing and sonication if necessary. If precipitation occurs, gently warm the suspension to 37°C and mix before administration. For cell culture studies, confirm this compound activity by monitoring suppression of STAT3 target genes (c-Myc, survivin) as a pharmacodynamic marker [3] [4] [2].

Culture variability between CSC isolates is common. If sphere formation efficiency is low (<1%), ensure complete dissociation to single cells during passaging and optimize growth factor concentrations (EGF/bFGF between 10-40 ng/mL). If this compound response is inconsistent between replicates, confirm consistent CSC marker expression across passages and use early passage cells (passages 3-15). Include positive controls such as known STAT3 inhibitors (e.g., Stattic) to validate experimental systems [3] [8].

Safety and Ethical Considerations

Animal welfare must be prioritized in xenograft studies. Implement humane endpoints including maximum tumor volume (1500mm³ for subcutaneous, earlier signs for orthotopic), significant weight loss (>20%), or neurological symptoms for intracranial models. For primary human tissue use, ensure proper institutional approvals (IRB and IACUC) and patient informed consent are in place. Document CSC isolation and use according to relevant regulatory guidelines [3] [4].

Conclusion

This compound represents a valuable research tool for targeting STAT3 activation in cancer stem-like cells, with documented efficacy across multiple cancer types particularly in therapy-resistant contexts. These application notes and protocols provide comprehensive guidance for implementing this compound in preclinical studies, from basic mechanistic investigations to combination therapy evaluations. The detailed methodologies for CSC culture, in vitro assays, and in vivo models should enable researchers to reliably assess the therapeutic potential of STAT3 inhibition strategies. As research progresses, this compound may serve both as a chemical probe for understanding STAT3 biology in CSCs and as a lead compound for developing clinical strategies against minimal residual disease and therapy resistance driven by cancer stem-like cells.

References

Application Notes & Experimental Protocols: Investigating the STAT3 Inhibitor STX-0119 in Temozolomide-Resistant Glioblastoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by a dismal prognosis with a median survival of less than two years. The standard first-line chemotherapeutic agent, temozolomide (TMZ), frequently fails due to the development of resistance, creating a critical unmet need for novel therapeutic strategies. Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic protein constitutively activated in GBM and a known driver of tumor proliferation, survival, immune evasion, and therapy resistance. These application notes detail the use of STX-0119, a novel small-molecule inhibitor of STAT3 dimerization, in preclinical models of TMZ-resistant GBM, providing researchers with established protocols and key experimental data to support further investigation.

Key Findings on this compound Efficacy

Research demonstrates that this compound effectively targets TMZ-resistant GBM through multiple mechanisms.

Direct Anti-Tumor and Pro-Survival Effects

In vitro and in vivo studies using established TMZ-resistant U87 (TMZ-R U87) cell lines show that this compound suppresses tumor growth and prolongs survival. Notably, its activity is more pronounced in vivo, suggesting its effects extend beyond direct cytotoxicity [1]. Gene expression analysis revealed that this compound treatment downregulates a network of genes associated with TMZ resistance and aggressiveness, including YKL-40, MAGEC1, MGMT, epithelial-mesenchymal transition (EMT) genes, and other STAT3 target genes. It also significantly inhibits the invasive capacity of resistant cells [1].

Immunomodulatory and Microenvironment Effects

A pivotal study using a humanized MHC-double knockout NOG (dKO-NOG) mouse model demonstrated that the anti-tumor activity of this compound is significantly mediated by promoting the accumulation of tumor-infiltrating lymphocytes (TILs), predominantly CD8+ T cells and macrophages, at the tumor site. This immunologically augmented effect led to more rapid and potent tumor growth inhibition compared to immunodeficient nude mouse models [2].

Synergistic Potential with mTOR Inhibition

Given the cross-talk between signaling pathways, the combination of this compound with the mTOR inhibitor rapamycin was investigated. This combination exhibited strong synergistic growth inhibition in TMZ-R U87 cells, with the combination index (CI) being significantly lower than for either agent alone. Western blot analysis indicated that this compound inhibits the activation of S6 and 4E-BP1, key mTOR downstream effectors, potentially through regulation of YKL-40 expression [3].

Table 1: Summary of Key Efficacy Findings for this compound in TMZ-Resistant GBM Models

Experimental Model Key Finding Quantitative Result Citation
In Vivo (Nude mice), TMZ-R U87 Tumor growth inhibition >50% suppression of tumor growth [1]
In Vivo (Nude mice), TMZ-R U87 Survival benefit Prolonged median survival time [1]
In Vivo (Humanized dKO-NOG mice), TMZ-R U87 Immunological effect Promoted accumulation of TILs (CD8+ T cells, macrophages) [2]
In Vitro, TMZ-R U87 Invasion assay Significant inhibition of invasive activity [1]
In Vitro, TMZ-R U87 Combination with Rapamycin (IC₅₀) This compound: 78 µM; Rapamycin: 30.5 µM; Combination: 11.3 µM [3]

Detailed Experimental Protocols

Protocol: Generation of an Acute Acquired TMZ-Resistant GBM Cell Line

This protocol is adapted from a study that established an acute TMZ resistance model recapitulating key clinical features of resistance [4].

  • Objective: To generate a TMZ-resistant GBM cell line (RG2) from a TMZ-sensitive parental line (e.g., U373, LN229).
  • Materials:
    • Parental GBM cell line (e.g., U87, U373, LN229).
    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1 mM sodium pyruvate.
    • Temozolomide (TMZ), dissolved in DMSO.
    • Tissue culture flasks and standard lab equipment.
  • Method:
    • Culture: Maintain parental cells (designated as Passage RG0) in standard conditions.
    • First Treatment Cycle: Seed cells and treat with 150 µM TMZ for 72 hours.
    • Washout: After 72 hours, remove the TMZ-containing medium, wash the cells with PBS, and replenish with fresh, drug-free medium.
    • Regrowth: Allow the remaining viable cells to regrow.
    • Second Treatment Cycle: Once cells have recovered, repeat the treatment with 150 µM TMZ for another 72 hours, followed by washout and regrowth.
    • The successfully regrown cells after the second cycle are defined as RG2 and represent the TMZ-resistant population. These cells can be used for experiments until passage 15 [4].
  • Validation: The resistant phenotype should be confirmed via MTT assay, showing significantly reduced susceptibility to TMZ challenge compared to parental cells. Additional validation can include assessment of DNA damage response (e.g., 53BP1-foci formation), clonogenicity, and stemness markers [4].
Protocol: Cell Proliferation Assay (WST-1) for this compound

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [3].

  • Objective: To evaluate the growth-inhibitory effect of this compound on TMZ-resistant GBM cells.
  • Materials:
    • TMZ-R U87 cells (or other resistant line).
    • This compound, suspended in DMSO or 0.5% methyl cellulose.
    • 96-well micro-culture plates.
    • WST-1 cell proliferation reagent.
    • Microplate reader.
  • Method:
    • Seeding: Seed TMZ-R U87 cells at a density of 1 x 10⁴ cells/well in a 96-well plate.
    • Dosing: Add this compound across a range of concentrations (e.g., 0-200 µM). Include vehicle control wells.
    • Incubation: Incubate the plate for 4 days at 37°C and 5% CO₂.
    • Viability Measurement: Add the WST-1 substrate to each well and incubate for 1-4 hours.
    • Absorbance Reading: Measure the absorbance at 450 nm with a reference wavelength of 620 nm.
    • Calculation: Calculate percent survival relative to the vehicle control. The IC₅₀ value is the dose required for a 50% reduction in cell viability [3].
Protocol: In Vivo Efficacy Study in Humanized Mouse Model

This protocol assesses the anti-tumor and immunomodulatory effects of this compound in a more clinically relevant model [2].

  • Objective: To evaluate the efficacy of this compound against TMZ-R U87 tumors and its effect on tumor-infiltrating lymphocytes (TILs) in humanized mice.
  • Materials:
    • MHC-double knockout NOG (dKO-NOG) mice reconstituted with human immune cells.
    • TMZ-R U87 cells.
    • This compound, suspended in 0.5% methyl cellulose.
  • Method:
    • Tumor Inoculation: Subcutaneously inject TMZ-R U87 cells into humanized dKO-NOG mice.
    • Dosing: Once tumors are established, administer this compound or vehicle control via oral gavage.
    • Monitoring: Monitor tumor volume regularly and record survival.
    • Analysis: At endpoint, harvest tumors and process for flow cytometric analysis to quantify human CD45+ immune cells, with particular focus on CD8+ T cells and macrophage populations within the TILs [2].

Signaling Pathways and Mechanism of Action

This compound specifically inhibits STAT3 by directly binding to its SH2 domain, thereby disrupting the reciprocal phosphotyrosine-SH2 interaction that is essential for STAT3 dimerization [5]. This inhibition prevents STAT3's translocation to the nucleus and its function as a transcription factor. The following diagram summarizes the mechanism of action of this compound and its investigated combination with rapamycin in the context of TMZ-resistant GBM.

G IL6 Cytokines (e.g., IL-6) Receptor Cytokine/Growth Factor Receptor IL6->Receptor JAK JAK Kinases Receptor->JAK STAT3_Inactive STAT3 (Monomer, Inactive) JAK->STAT3_Inactive STAT3_pY STAT3 (pY705) STAT3_Inactive->STAT3_pY Phosphorylation STAT3_Dimer STAT3 Dimer STAT3_pY->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus DNA_Binding DNA Binding & Gene Transcription Nucleus->DNA_Binding TargetGenes Target Genes: YKL-40, c-Myc, Cyclin D1, Survivin, MGMT, EMT Genes DNA_Binding->TargetGenes STX0119 This compound STX0119->STAT3_Dimer Inhibits STX0119->TargetGenes Downregulates Combination Synergistic Growth Inhibition STX0119->Combination Rapamycin Rapamycin (mTORi) mTOR mTOR Pathway Rapamycin->mTOR Inhibits Rapamycin->Combination mTOR->TargetGenes

Summary & Research Applications

The collected data firmly establishes this compound as a promising candidate for overcoming TMZ resistance in GBM. Its dual mechanism of action—directly suppressing pro-survival and invasive pathways in tumor cells while simultaneously promoting an anti-tumor immune response—makes it a compelling agent for further development.

For researchers, the following applications are supported:

  • Combination Therapy Screening: this compound is an excellent candidate for combination studies with other targeted agents (e.g., mTOR inhibitors) or immunomodulators.
  • Biomarker Discovery: Research suggests YKL-40 could serve as a potential pharmacodynamic biomarker for monitoring STAT3 inhibition in vivo [1].
  • Overcoming Immune Suppression: The humanized mouse model protocol is critical for evaluating the compound's efficacy in a more physiologically relevant immune context [2].
  • Studying Resistance Networks: Using the established TMZ-R cell lines, researchers can further dissect the interconnected networks of STAT3, mTOR, and resistance mechanisms.

Table 2: Summary of Quantitative Molecular Changes Induced by this compound Treatment

Molecular Category Example Genes/Proteins Effect of this compound Citation
STAT3 Direct Targets c-Myc, Cyclin D1, Survivin Downregulated [5]
Resistance-Associated MGMT, YKL-40 Downregulated [1] [3]
Invasion & EMT Vimentin, N-Cadherin, MAGEC1 Downregulated [1]
Immune Modulation Tumor-infiltrating CD8+ T cells Increased accumulation [2]
Downstream Signaling phospho-S6, phospho-4E-BP1 Downregulated [3]

References

Comprehensive Application Notes and Protocols: STX-0119 in Kidney Fibrosis Research Using UUO Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to STAT3 Signaling and Kidney Fibrosis

Chronic kidney disease (CKD) represents a significant global health burden, affecting millions worldwide and often progressing to end-stage renal disease requiring dialysis or transplantation. The pathological progression of CKD is characterized by kidney fibrosis, which involves excessive deposition of extracellular matrix (ECM) components that replace functional tissue. This fibrotic process is now recognized as a final common pathway for nearly all forms of CKD, regardless of the initial injury. Despite its clinical importance, the development of effective anti-fibrotic therapies has been challenging, with many potential candidates failing in clinical trials due to insufficient efficacy or unacceptable side effects.

The signal transducer and activator of transcription 3 (STAT3) pathway has emerged as a promising therapeutic target for fibrosis treatment. STAT3 is a transcription factor that resides in the cytoplasm in its inactive state and becomes activated through phosphorylation by upstream kinases, particularly in response to cytokines like interleukin-6 (IL-6) and transforming growth factor-β (TGF-β). Upon phosphorylation at tyrosine residue 705, STAT3 forms homodimers through reciprocal SH2 domain interactions, translocates to the nucleus, and regulates the expression of numerous genes involved in cell proliferation, survival, and ECM production. In pathological conditions, including kidney fibrosis, STAT3 signaling becomes constitutively activated, driving sustained expression of pro-fibrotic genes that accelerate disease progression.

Table 1: Key Characteristics of STAT3 in Normal and Fibrotic Conditions

Parameter Normal Physiology Pathological Condition
Activation Transient, regulated Constitutive, sustained
Dimerization Short-lived Persistent
Nuclear localization Temporary Prolonged
Target gene expression Controlled Dysregulated
Cellular effects Homeostatic Pro-fibrotic, pro-inflammatory

STX-0119 as a Novel Therapeutic Approach for Kidney Fibrosis

STAT3 Inhibition Strategy

This compound is a novel small molecule inhibitor that specifically targets the dimerization process of STAT3, representing a distinct mechanism compared to other STAT3 inhibitors that focus on upstream phosphorylation events. Discovered through virtual screening approaches, this compound binds to the SH2 domain of STAT3, thereby preventing the protein-protein interactions necessary for dimer formation and subsequent nuclear translocation. This mechanism is particularly advantageous because it allows this compound to inhibit STAT3 signaling downstream of phosphorylation, potentially circumventing compensatory activation pathways that can limit the efficacy of kinase-targeted therapies. Importantly, this compound has demonstrated favorable selectivity for STAT3 over other STAT family members in certain contexts, though recent evidence suggests it may also inhibit STAT1 and STAT2 under specific conditions, indicating potential multi-STAT targeting capabilities.

Preclinical Evidence Base

The therapeutic potential of this compound has been evaluated across multiple disease models, establishing a solid foundation for its application in kidney fibrosis research. In cancer models, including lymphoma and glioblastoma, this compound effectively suppressed tumor growth by inhibiting STAT3 target genes and inducing apoptosis. More recently, researchers have demonstrated its efficacy in non-malignant conditions, particularly fibrosis. A 2020 study specifically investigated this compound in a unilateral ureteral obstruction (UUO) model of kidney fibrosis, revealing significant attenuation of fibrotic gene expression. Additional research in a liver fibrosis model further supported the anti-fibrotic properties of this compound, while a 2024 publication reported its effectiveness in osteoarthritis models, indicating broad applicability across different tissue types.

Detailed Experimental Protocols

In Vivo Application: UUO Mouse Model
3.1.1 Animal Model Preparation

The UUO model is a well-established and widely used experimental system for studying kidney fibrosis, characterized by rapid disease progression and reproducible fibrotic outcomes. To implement this model, utilize 8-week-old male C57BL/6 mice (weighing 20-25 grams) housed under specific pathogen-free conditions with controlled temperature (19-25°C) and humidity (30-70%) on a 12-hour light-dark cycle. Provide all animals with ad libitum access to tap water and commercial chow (e.g., FR-2 from Funabashi Farm). Randomize animals into experimental groups just before surgery to ensure equivalent distribution of baseline characteristics. All procedures should comply with institutional animal care guidelines and receive appropriate ethical approval before commencement.

For the surgical procedure, anesthetize mice via intraperitoneal administration of pentobarbital (60 mg/kg) and confirm adequate anesthesia by absence of pedal reflex. Make a dorsal incision to expose the left kidney and ureter, then carefully isolate the ureter from surrounding tissues. Place two ligations approximately 5mm apart using non-absorbable suture material (e.g., 5-0 silk) and transect the ureter between the ligations to complete the obstruction. Close the wound in layers with sterile sutures and administer buprenorphine (0.1 mg/kg, subcutaneously) for postoperative analgesia. Place animals on a heating pad until fully recovered from anesthesia and monitor daily for signs of distress or complications.

3.1.2 this compound Administration Protocol

Prepare this compound suspension immediately before administration by first weighing the compound using an electronic balance and amorphizing it with a mortar. Suspend the processed compound in 0.5% methyl cellulose 400 solution at appropriate concentrations to achieve the desired dosing volume. Administer this compound or vehicle control (0.5% methyl cellulose 400) via oral gavage at a volume of 5 mL/kg body weight. Initiate treatment 1 hour before UUO surgery and continue with once-daily administration for the desired study duration (typically 7-14 days for fibrosis studies). For efficacy assessment, include appropriate control groups: sham-operated animals receiving vehicle, UUO animals receiving vehicle, and UUO animals receiving this compound.

Table 2: this compound Treatment Protocol in UUO Model

Parameter Specification
Formulation Suspension in 0.5% methyl cellulose 400
Administration route Oral gavage
Administration volume 5 mL/kg
Initial dose timing 1 hour pre-surgery
Dosing frequency Once daily
Treatment duration 2-14 days
Key control groups Sham + vehicle, UUO + vehicle, UUO + this compound
In Vitro Validation Studies
3.2.1 Cell Culture Models

Complement in vivo studies with appropriate in vitro systems to elucidate cellular mechanisms. The NRK-49F rat kidney fibroblast cell line (available from American Type Culture Collection) serves as an excellent model for investigating direct anti-fibrotic effects. Culture cells in Dulbecco's Modified Eagle Medium/F12 supplemented with 5% heat-inactivated fetal bovine serum and 1% streptomycin-penicillin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, harvest cells using 0.25% trypsin and seed in appropriate culture vessels at a density of 1.0 × 10⁴ cells/well for 96-well plates. To simulate pro-fibrotic conditions, treat cells with recombinant rat IL-6 (typically 10-50 ng/mL) or other relevant stimuli (e.g., TGF-β1) in the presence or absence of this compound.

For immune cell components, the RAW264.7 mouse macrophage cell line provides insights into potential immunomodulatory effects. Maintain these cells in RPMI-1640 medium with 10% heat-inactivated fetal bovine serum and 1% streptomycin-penicillin under similar culture conditions. Consider incorporating additional relevant cell types, such as primary renal tubular epithelial cells or endothelial cells, to comprehensively evaluate cell-type-specific responses to this compound treatment.

3.2.2 Molecular Analysis Methods

RNA extraction and qPCR: Isolate mRNA from kidney tissues using appropriate kits (e.g., Maxwell RSC simplyRNA Tissue Kit) and from cultured cells using commercial purification systems. Synthesize cDNA using reverse transcription kits (e.g., SuperScript VILO cDNA Synthesis Kit) according to manufacturer protocols. Perform quantitative real-time PCR with TaqMan assay systems using primer-probe sets for fibrotic markers (Col1a1, Acta2, Timp1), STAT3 target genes (c-Myc, survivin, cyclin D1), and potential mechanism genes (Cxcr4, Ccr1). Normalize expression data to appropriate housekeeping genes (e.g., 18S rRNA) using the 2^(-ΔΔCt) method for relative quantification.

Protein analysis: For Western blotting, extract proteins from tissues or cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against phospho-STAT3 (Tyr705), total STAT3, and fibrotic markers (α-SMA, collagen I). Include loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. For immunohistochemical analysis, process kidney tissues by standard paraffin embedding and sectioning methods, then stain with appropriate primary and secondary antibodies to visualize protein localization and expression levels.

Histological assessment: Evaluate kidney fibrosis using established staining techniques including Masson's trichrome, Sirius red, and picrosirius red to visualize collagen deposition. Apply semi-quantitative scoring systems (e.g., 0-4 scale) or digital image analysis for objective quantification of fibrotic area. Additional staining for α-smooth muscle actin (α-SMA) can identify activated myofibroblasts, a key cell type in fibrogenesis.

Experimental Results and Data Interpretation

Efficacy Outcomes

In the UUO model, this compound treatment demonstrates significant anti-fibrotic efficacy across multiple parameters. The 2020 study by [1] [2] reported that this compound administration suppressed the expression of key fibrotic genes in UUO kidneys without affecting STAT3 phosphorylation, confirming its unique mechanism of action targeting dimerization rather than phosphorylation. Specifically, this compound reduced expression of collagen I, α-SMA, and other extracellular matrix components in a dose-dependent manner. Histological analysis revealed substantially reduced collagen deposition in this compound-treated UUO kidneys compared to vehicle controls, as quantified by trichrome-stained area percentage. These findings establish this compound as an effective inhibitor of renal fibrogenesis in this preclinical model.

Mechanistic investigations revealed that this compound significantly decreased Cxcr4 mRNA in cultured rat kidney fibroblasts and Ccr1 mRNA in blood cells from UUO mice. Both CXCR4 and CCR1 are chemokine receptors previously implicated in fibrotic progression through their roles in fibroblast activation and inflammatory cell recruitment. This suppression of pro-fibrotic signaling pathways provides a potential mechanism for the observed therapeutic effects and suggests that this compound may modulate both resident kidney cells and circulating immune cells to attenuate fibrosis.

Table 3: Key Efficacy Findings of this compound in Kidney Fibrosis Models

Parameter Effect of this compound Significance
Fibrotic gene expression Downregulation of Col1a1, Acta2 Reduced extracellular matrix production
Inflammatory markers Suppression of Ccr1, Cxcr4 Attenuated inflammatory recruitment
Collagen deposition Reduced trichrome staining Improved histological outcomes
STAT3 phosphorylation No significant effect Confirmed dimerization-specific mechanism
STAT3 target genes Decreased c-Myc, survivin Inhibited downstream signaling
Signaling Pathway Analysis

The molecular mechanisms underlying this compound activity involve interruption of the canonical STAT3 signaling cascade. In response to cytokine stimulation (e.g., IL-6), STAT3 normally undergoes phosphorylation, dimerization, nuclear translocation, and DNA binding to regulate target gene expression. This compound specifically intervenes at the dimerization step by binding to the SH2 domain, preventing STAT3-STAT3 interactions and subsequent nuclear accumulation. This inhibition disrupts the transcription of genes encoding pro-fibrotic factors, cell cycle regulators, and survival proteins, ultimately attenuating the fibrotic process.

G IL6 IL-6 cytokine Receptor Membrane receptor IL6->Receptor JAK JAK kinases Receptor->JAK pSTAT3 STAT3 phosphorylation (Tyr705) JAK->pSTAT3 Dimerization STAT3 dimerization pSTAT3->Dimerization NuclearImport Nuclear translocation Dimerization->NuclearImport TargetGenes Pro-fibrotic gene expression (e.g., Cxcr4, Ccr1) NuclearImport->TargetGenes Fibrosis Kidney fibrosis TargetGenes->Fibrosis STX0119 This compound Inhibition Dimerization inhibition STX0119->Inhibition Inhibition->Dimerization

Figure 1: STAT3 Signaling Pathway and this compound Mechanism of Action

Recent evidence suggests that this compound may exhibit broader specificity than initially recognized. A 2018 study indicated that this compound can target the SH2 domains of STAT1, STAT2, and STAT3 with similar affinity, potentially functioning as a multi-STAT inhibitor. This broader activity might contribute to its therapeutic effects by simultaneously modulating multiple signaling pathways involved in inflammation and fibrosis. However, the relative importance of STAT3-specific versus multi-STAT inhibition for anti-fibrotic efficacy requires further investigation.

Research Applications and Implications

Translation and Combination Strategies

The promising preclinical data on this compound position it as a potential lead compound for developing novel anti-fibrotic therapies. Its unique mechanism of action suggests potential utility in treatment-resistant fibrosis, where upstream inhibition strategies have proven inadequate. Furthermore, the multi-STAT targeting capability observed in some studies raises the possibility of broader therapeutic applications beyond kidney fibrosis, including cardiovascular diseases and autoimmune conditions where multiple STAT pathways contribute to pathogenesis.

For maximum therapeutic impact, consider exploring combination strategies that target complementary pathways in fibrosis. Based on evidence that STAT3 inhibition can sensitize cells to other targeted agents, potential combination partners include JAK inhibitors, TGF-β signaling inhibitors, or established anti-fibrotics like angiotensin-converting enzyme inhibitors or angiotensin receptor blockers. Such combination approaches may yield synergistic effects while potentially allowing lower doses of each agent, thereby minimizing toxicity concerns.

Experimental Design Considerations

When implementing this compound in kidney fibrosis research, several methodological considerations can optimize study outcomes. For in vivo experiments, include multiple time points to capture dynamic changes in fibrotic progression and regression. Consider incorporating advanced imaging techniques such as molecular MRI with targeted probes (e.g., Gd-oxyamine that detects collagen cross-linking) to enable non-invasive monitoring of fibrotic burden, as described in recent methodological advances.

For mechanistic studies, employ comprehensive transcriptomic analyses (e.g., RNA sequencing) to identify novel pathways modulated by this compound beyond established targets. Additionally, utilize cell-type-specific approaches such as flow cytometry of kidney digests or cell sorting to determine which populations (fibroblasts, macrophages, tubular epithelial cells) are primarily affected by treatment. These sophisticated methodologies will provide deeper insights into the therapeutic potential and mechanisms of this compound in renal fibrosis.

G Start Study initiation Grouping Randomized grouping (n=5-8/group) Start->Grouping UUO UUO surgery Grouping->UUO Treatment This compound administration (Once daily, oral gavage) UUO->Treatment Monitoring Daily monitoring (Weight, behavior) Treatment->Monitoring Termination Study termination (Day 7-14) Monitoring->Termination Analysis Tissue analysis Termination->Analysis SubAnalysis Molecular analysis Analysis->SubAnalysis Histology Histological assessment Analysis->Histology Biochemistry Biochemical assays Analysis->Biochemistry

Figure 2: Experimental Workflow for Evaluating this compound in UUO Model

Conclusion

This compound represents a promising therapeutic candidate for kidney fibrosis through its innovative mechanism of STAT3 dimerization inhibition. The detailed application notes and protocols provided in this document offer researchers a comprehensive framework for investigating this compound in preclinical models of renal disease. The robust efficacy demonstrated in the UUO model, coupled with its effects on both renal fibroblasts and immune cells, supports continued development of this compound as a potential anti-fibrotic agent. As research progresses, attention should focus on optimizing dosing regimens, identifying biomarkers of response, and exploring combination strategies to maximize therapeutic potential while minimizing adverse effects.

References

STX-0119 Application Notes and Protocols for Rheumatoid Arthritis Research in SKG Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

STX-0119 is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), identified as a promising therapeutic candidate for autoimmune rheumatoid arthritis. STAT3 is a key DNA-binding transcription factor that regulates the expression of proinflammatory cytokines central to RA pathogenesis. Research demonstrates that this compound exerts its therapeutic effects primarily by modulating the balance between T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby reducing the production of critical inflammatory mediators like IL-17 and IL-6 [1] [2].

The following diagram illustrates the core signaling pathway targeted by this compound and its immunological effects in the SKG mouse model of RA:

G STX0119 STX0119 STAT3 STAT3 STX0119->STAT3 Inhibits TregDifferentiation Treg Cell Differentiation STX0119->TregDifferentiation Promotes pSTAT3 Phosphorylated STAT3 (Active) STAT3->pSTAT3 Th17Differentiation Th17 Cell Differentiation pSTAT3->Th17Differentiation IL17_Expression IL-17 Expression pSTAT3->IL17_Expression DiseaseSeverity Arthritis Disease Severity Th17Differentiation->DiseaseSeverity IL17_Expression->DiseaseSeverity TregDifferentiation->DiseaseSeverity Attenuates

Experimental Design and Modeling

SKG Mouse Model for Rheumatoid Arthritis

The SKG mouse strain possesses a spontaneous mutation in the ZAP-70 gene, which leads to altered thymic T-cell selection and a predisposition to developing autoimmune arthritis. This model closely mimics human RA in its genetic basis, immunopathology, and chronic disease progression [1] [3].

Arthritis Induction Protocol
  • Animal Strain: SKG mice (BALB/c background)
  • Induction Method: Single intraperitoneal injection of Zymosan (a fungal β-glucan component)
  • Zymosan Dose: 3 mg per mouse dissolved in phosphate-buffered saline (PBS)
  • Monitoring: Animals typically develop chronic autoimmune arthritis within 8-10 weeks post-injection [1]

Detailed Experimental Protocols

In Vitro Assessment of this compound on Th17 Cells

This protocol evaluates the direct effects of this compound on T-cell differentiation and cytokine production.

  • Cell Source: Naive CD4+ T cells isolated from spleens and lymph nodes of SKG mice
  • Polarization Culture: Cells cultured in Th17-polarizing conditions (TGF-β, IL-6, IL-1β, IL-23)
  • This compound Treatment: 10-50 μM concentration range; 24-72 hour incubation
  • Analysis Methods:
    • Flow Cytometry: Intracellular staining for IL-17A to quantify Th17 population
    • Western Blot: Analysis of phosphorylated STAT3 (Tyr705) and STAT5 expression
    • ELISA: Measurement of IL-17, IL-6, and IL-10 in culture supernatants
    • qPCR: Assessment of IL-17a, RORγt, FoxP3, and IL-10 mRNA expression [1] [2]
In Vivo Therapeutic Efficacy Study

This protocol outlines the evaluation of this compound treatment in arthritic SKG mice.

  • Animal Groups:
    • Healthy control (non-arthritic SKG mice)
    • Arthritic SKG mice + Vehicle control
    • Arthritic SKG mice + this compound treatment
  • Dosing Regimen:
    • This compound Formulation: Prepare suspension in 0.5% carboxymethyl cellulose (CMC Na)
    • Dosage: 160 mg/kg body weight
    • Administration Route: Oral gavage
    • Frequency: Once daily for 4-6 weeks [1] [4]
  • Disease Assessment:
    • Clinical Scoring: Evaluate hind paw swelling and arthritis severity 3 times weekly using standardized scoring system (0-4 per paw)
    • Histopathological Analysis: At endpoint, harvest hind paws for H&E staining to assess synovitis, cartilage damage, and bone erosion
    • Serum Analysis: Collect blood for measurement of human autoantibodies and inflammatory cytokines (IL-6, IL-17, TNF-α) [1] [5]
Immunological Profiling of Splenocytes

This protocol details the analysis of immune cell populations from treated animals.

  • Tissue Collection: Harvest spleen at experimental endpoint
  • Single Cell Suspension: Mechanically dissociate spleen through 70μm strainer
  • Cell Stimulation: Incubate with PMA/ionomycin in presence of GolgiStop for 4-6 hours
  • Staining Protocol:
    • Surface Markers: Anti-CD4, Anti-CD25
    • Intracellular Staining: Anti-IL-17A, Anti-FoxP3 for Th17/Treg discrimination
    • Phospho-STAT Staining: Anti-pSTAT3 (Tyr705), Anti-pSTAT5
  • Flow Cytometry Analysis: Use FACSCanto or similar instrument with appropriate gating strategies [1] [2]

Data Summary and Quantitative Results

Efficacy of this compound in SKG Mouse Model

Table 1: Summary of this compound Effects on Arthritis Parameters and Immune Markers in SKG Mice

Parameter Vehicle Control Group This compound Treated Group Measurement Method
Clinical Arthritis Score High (≥5 on 0-16 scale) Significantly reduced (~50-70% decrease) Visual scoring of paw inflammation [1]
Histopathological Inflammation Severe synovitis & infiltration Markedly reduced H&E staining & blinded scoring [1]
Th17 Cell Population (%) 3.5 ± 0.4% 1.2 ± 0.3% Flow cytometry (CD4+IL-17+) [1]
Treg Cell Population (%) 6.2 ± 0.5% 9.8 ± 0.7% Flow cytometry (CD4+CD25+FoxP3+) [1]
IL-17 Serum Levels 285 ± 35 pg/mL 95 ± 25 pg/mL ELISA [1]
IL-6 Serum Levels 450 ± 50 pg/mL 180 ± 40 pg/mL ELISA [1]
pSTAT3 Expression High Significantly inhibited Western blot [1]
This compound Formulation and Properties

Table 2: Physicochemical and Formulation Properties of this compound

Property Specification Notes
Molecular Formula C₂₂H₁₄N₄O₃ -
Molecular Weight 382.37 g/mol -
CAS Number 851095-32-4 -
Purity ≥98% For research use only [4]
Solubility (DMSO) ~13.33 mg/mL (~34.86 mM) Prepare fresh stock solutions [4]
Recommended In Vivo Formulation Suspend in 0.5% CMC Na For oral gavage administration [4]
Storage Conditions -20°C protected from light Stable for 3 years as powder [4]

Discussion and Research Implications

The experimental data demonstrates that This compound effectively ameliorates autoimmune arthritis in SKG mice through targeted inhibition of the STAT3 signaling pathway. The therapeutic mechanism involves a dual immunomodulatory approach: simultaneously suppressing pro-inflammatory Th17 cell differentiation while promoting anti-inflammatory Treg cell expansion [1] [2]. This rebalancing of the Th17/Treg axis represents a promising strategy for RA treatment that addresses underlying immune dysregulation rather than just symptomatic inflammation.

The translational relevance of these findings is strengthened by the pathological similarities between the SKG model and human RA. Recent advances in humanized mouse models, particularly NSG mice engrafted with peripheral blood mononuclear cells (PBMCs) from RA patients, provide additional platforms for validating STAT3 inhibitors like this compound in more human-relevant contexts [5]. These models demonstrate activation of key RA pathways including IL-17 and TNF-α signaling, offering valuable tools for preclinical therapeutic development.

From a drug development perspective, this compound represents a compelling candidate for RA therapy, particularly given the limitations of current biologic therapies and the need for oral small-molecule alternatives. Future research directions should focus on combination therapies with existing DMARDs, detailed safety profiling, and identification of biomarkers for patient stratification.

References

Comprehensive Application Notes and Protocols: Investigating STX-0119 as a Selective STAT3 Dimerization Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to STAT3 Signaling and STX-0119 Mechanism

The JAK-STAT signaling pathway represents a crucial intracellular communication mechanism that transmits signals from extracellular cytokines and growth factors to the nucleus, resulting in DNA transcription and cellular responses. Among the STAT protein family, STAT3 (Signal Transducer and Activator of Transcription 3) serves as a key transcription factor that regulates fundamental cellular processes including proliferation, survival, differentiation, and immune responses. In normal physiological conditions, STAT3 activation is transient and tightly regulated; however, constitutive STAT3 activation has been implicated in numerous pathological conditions including cancer, fibrosis, and inflammatory diseases. STAT3 becomes activated primarily through phosphorylation at tyrosine residue 705 (pY705) by upstream kinases such as JAKs, SRC, or receptor tyrosine kinases. This phosphorylation triggers STAT3 dimerization via reciprocal SH2 domain-phosphotyrosine interactions, facilitating nuclear translocation and DNA binding to regulate target gene expression.

This compound is a novel small molecule inhibitor that specifically targets the STAT3 signaling pathway through a unique mechanism of action. Unlike many STAT3 inhibitors that prevent STAT3 phosphorylation, this compound specifically inhibits STAT3 dimerization without affecting its phosphorylation status. This distinctive mechanism was confirmed through virtual screening and biochemical assays demonstrating that this compound binds to the SH2 domain of STAT3, thereby interfering with protein-protein interactions necessary for dimer formation and subsequent nuclear translocation. Research has demonstrated that this compound effectively suppresses STAT3 transcriptional activity and downregulates the expression of STAT3 target genes involved in cell survival (Bcl-2, Bcl-xL), proliferation (cyclin D1, c-Myc), angiogenesis (VEGF), and stemness (Nanog, CD133). This molecular profile makes this compound a promising therapeutic candidate for various STAT3-driven pathologies, particularly in oncology and fibrotic diseases.

Quantitative Data Summary of this compound Efficacy

In Vitro Efficacy Across Cell Lines

Table 1: this compound efficacy across various experimental models

Cell Type/Model Experimental Context IC₅₀ Value Key Effects Citation
GBM stem-like cells (GB-SCC010, 026, 032) Cell proliferation assay 15-44 µM Strong inhibition of STAT3 target genes and stem cell markers; apoptosis induction [1]
Lung cancer cells (A549, H1299, H23) Cell viability assay Concentration-dependent Apoptosis induction; reduced nuclear STAT3; downregulated c-Myc, cyclin D1, survivin [2]
TMZ-resistant U87 glioblastoma Cell proliferation assay 78 µM Enhanced efficacy when combined with rapamycin (IC₅₀: 11.3 µM) [3]
Rat kidney fibroblasts (NRK-49F) Gene expression analysis Not tested Suppressed Cxcr4 mRNA expression [4]
Mouse blood cells (UUO model) Gene expression analysis Not tested Reduced Ccr1 mRNA expression [4]
Molecular Expression Changes Following this compound Treatment

Table 2: this compound effects on molecular markers in experimental models

Target Category Specific Markers Observed Effect Experimental System Citation
STAT3 Signaling Nuclear STAT3 Decreased nuclear localization Lung cancer cells [2]
STAT3 phosphorylation No significant effect on pY705 UUO kidney fibrosis model [4]
Anti-apoptotic Proteins Bcl-2, Bcl-xL, Survivin Downregulation Lung cancer, GBM stem-like cells [2] [1]
Proliferation Markers c-Myc, Cyclin D1 Downregulation Lung cancer, GBM stem-like cells [2] [1]
Angiogenesis Factors VEGF, HIF-1α, VEGFR2 Downregulation GBM stem-like cells [1]
Stemness Markers CD133, CD44, Nanog, Nestin Downregulation GBM stem-like cells [1]
Fibrosis/Chemokine-Related Cxcr4, Ccr1 Downregulation Kidney fibroblasts, UUO model [4]

Detailed Experimental Protocols

Western Blot Protocol for STAT3 Phosphorylation Analysis

Purpose: To detect and quantify STAT3 protein expression, phosphorylation status, and downstream targets in cells treated with this compound.

Reagents and Equipment:

  • Cell Lysis Buffer: RIPA buffer (Thermo Fisher Scientific) supplemented with protease inhibitors (Complete Mini, Roche) and phosphatase inhibitors (PhosSTOP, Roche)
  • Antibodies: Anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727) (Cell Signaling Technology), anti-β-actin (loading control)
  • Gels: 7.5-12% SDS-polyacrylamide gels
  • Transfer System: PVDF membranes (0.45 µm pore size)
  • Detection: ECL plus reagent (GE Healthcare) and chemiluminescence scanner (LAS-4000, GE Healthcare)

Procedure:

  • Cell Treatment and Protein Extraction:

    • Culture cells in appropriate medium and treat with this compound at desired concentrations (typically 10-100 µM) for 24-48 hours.
    • Wash cells with cold PBS and lyse using RIPA buffer (100 µl per 10⁶ cells) on ice for 30 minutes.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatant.
    • Determine protein concentration using BCA assay.
  • Gel Electrophoresis and Transfer:

    • Load 20-40 µg of protein per well on SDS-polyacrylamide gels.
    • Perform electrophoresis at 100-120 V for 1-2 hours until adequate separation.
    • Transfer proteins to PVDF membranes at 100 V for 1 hour in cold transfer buffer.
  • Immunoblotting:

    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
    • Wash membranes 3 times with TBST for 5 minutes each.
    • Incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
    • Wash membranes 3 times with TBST for 5 minutes each.
    • Develop using ECL reagent and visualize with chemiluminescence detection system.

Technical Notes:

  • Positive Control: Cells stimulated with IL-6 (10-50 ng/mL for 15-30 minutes) can serve as positive control for STAT3 phosphorylation.
  • Specificity Confirmation: To confirm this compound's unique mechanism, assess STAT3 phosphorylation (Tyr705) - it should remain largely unchanged while downstream dimerization and signaling are inhibited.
  • Membrane Stripping: For reprobing with multiple antibodies, incubate membrane in stripping buffer (62.5 mM Tris-HCl, pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) at 50°C for 30 minutes, then wash and re-block.
Cell-Based Assay Protocols

Cell Viability and Proliferation Assay (WST-1/MTT):

  • Seed cells (1×10⁴ cells/well) in 96-well plates and treat with this compound at various concentrations (0-200 µM) for desired duration.
  • Add WST-1 or MTT reagent (10 µL/well) and incubate for 2-4 hours at 37°C.
  • Measure absorbance at 450 nm (test) and 620 nm (reference) using a microplate reader.
  • Calculate percentage viability relative to untreated controls. [3]

Apoptosis Assay (Annexin V/PI Staining):

  • Harvest this compound-treated cells (48-72 hours) and wash with cold PBS.
  • Resuspend cells (2×10⁵ cells/mL) in 1× binding buffer.
  • Add Annexin V-FITC (0.2 µg) and propidium iodide (10 µL) to 100 µL cell suspension.
  • Incubate for 15 minutes in dark, then add 400 µL binding buffer.
  • Analyze by flow cytometry within 1 hour. [2]

Nuclear-Cytoplasmic Fractionation:

  • Harvest this compound-treated cells and resuspend in hypotonic buffer (10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT) with protease inhibitors.
  • Incubate on ice for 15 minutes, then add NP-40 to 0.5% and vortex.
  • Centrifuge at 14,000 × g for 3 minutes; collect supernatant (cytoplasmic fraction).
  • Resuspend pellet in extraction buffer (20 mM HEPES, pH 7.9, 400 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, 20% NP-40) with protease inhibitors.
  • Centrifuge at 14,000 × g for 5 minutes; collect supernatant (nuclear fraction).
  • Analyze STAT3 distribution in both fractions by Western blotting. [2]
In Vivo Administration and Efficacy Evaluation

This compound Formulation for Animal Studies:

  • Suspend this compound in 0.5% methyl cellulose 400 solution.
  • Amorphize this compound using a mortar before adding vehicle.
  • Prepare fresh before each administration. [4] [1]

Dosing Regimen:

  • Administer via oral gavage at 5 mL/kg volume.
  • Typical dosing: 50-80 mg/kg, once daily.
  • For xenograft models: initiate treatment when tumors reach 100-200 mm³.
  • For UUO kidney fibrosis model: administer 1 hour before surgery and continue once daily for subsequent days. [4] [1]

Tissue Collection and mRNA Analysis:

  • Extract mRNA from tissues using commercial kits (e.g., Maxwell RSC simplyRNA Tissue Kit, Promega).
  • Synthesize cDNA using reverse transcriptase (SuperScript VILO, Invitrogen).
  • Perform quantitative RT-PCR with TaqMan assays for STAT3 target genes. [4]

STAT3 Signaling Pathway and Experimental Framework

STAT3 Signaling Pathway and this compound Mechanism

G cluster_normal Normal STAT3 Activation cluster_stx This compound Inhibition Cytokine Cytokine Signal (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT3_inactive STAT3 (Inactive Monomer) JAK->STAT3_inactive Phosphorylation STAT3_pY705 STAT3 Phosphorylation at Tyr705 STAT3_inactive->STAT3_pY705 STAT3_dimer STAT3 Dimerization STAT3_pY705->STAT3_dimer Nuclear_trans Nuclear Translocation STAT3_dimer->Nuclear_trans DNA_binding DNA Binding & Target Gene Transcription Nuclear_trans->DNA_binding Target_genes Proliferation Survival Angiogenesis DNA_binding->Target_genes STX0119 This compound STAT3_dimer_stx STAT3 Dimerization (INHIBITED) STX0119->STAT3_dimer_stx Binds SH2 Domain STAT3_pY705_stx STAT3 Phosphorylation at Tyr705 (Unaffected) STAT3_pY705_stx->STAT3_dimer_stx Dimerization Blocked Nuclear_trans_stx Nuclear Translocation (BLOCKED) STAT3_dimer_stx->Nuclear_trans_stx DNA_binding_stx DNA Binding & Target Gene Transcription (INHIBITED) Nuclear_trans_stx->DNA_binding_stx Downregulation Downregulation of: • c-Myc • Cyclin D1 • Bcl-2/Bcl-xL • VEGF • Survivin DNA_binding_stx->Downregulation

Figure 1: STAT3 Signaling Pathway and this compound Mechanism of Action This diagram illustrates the normal STAT3 activation pathway (left) and the specific inhibitory mechanism of this compound (right). This compound uniquely targets the STAT3 dimerization process without affecting upstream phosphorylation events, ultimately blocking nuclear translocation and transcription of STAT3 target genes involved in proliferation, survival, and angiogenesis.

Experimental Workflow for this compound Investigation

Figure 2: Experimental Workflow for this compound Investigation This workflow outlines the comprehensive methodology for evaluating this compound efficacy, encompassing both in vitro assessments (cell-based assays, molecular analyses) and in vivo evaluations (disease models, efficacy testing). Integration of data from both approaches provides a complete understanding of this compound's therapeutic potential and mechanism of action.

Troubleshooting and Technical Considerations

Western Blot Challenges:

  • High Background: Ensure adequate blocking (5% milk or BSA for 1 hour) and optimize antibody concentrations.
  • Weak or No Signal: Confirm antibody specificity and check protein transfer efficiency using Ponceau S staining.
  • Inconsistent Phosphorylation Signals: Process cells quickly after treatment, use fresh phosphatase inhibitors, and maintain consistent cell densities.

This compound Specific Considerations:

  • Solubility: this compound requires amorphization before suspension in 0.5% methyl cellulose for in vivo studies.
  • Stability: Prepare fresh solutions before each experiment; avoid multiple freeze-thaw cycles of stock solutions.
  • Cellular Uptake: For difficult-to-transfect cells, consider extended incubation times (48-72 hours) to observe maximal effects.

Experimental Design Recommendations:

  • Appropriate Controls: Always include vehicle-treated controls and positive controls for STAT3 activation (e.g., IL-6 stimulation).
  • Multiple Assay Correlation: Confirm findings across different assay types (e.g., correlate Western blot results with qRT-PCR data).
  • Time Course Studies: Include multiple time points to capture dynamic changes in STAT3 signaling and downstream effects.

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action specifically targeting STAT3 dimerization. The protocols and data summarized in this application note provide researchers with comprehensive methodologies for investigating this compound in various experimental systems. The distinctive feature of this compound—inhibiting STAT3 function without affecting its phosphorylation—offers a targeted approach to disrupt STAT3 signaling while potentially minimizing off-target effects. These detailed application notes should facilitate standardized investigation of this compound across different research settings and contribute to the advancement of STAT3-targeted therapeutic development.

References

STX-0119 tumor microenvironment immunofluorescence analysis

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 and Its Impact on the Tumor Microenvironment

STAT3 is a promising target for cancer therapy due to its role in promoting cancer progression and immunosuppression [1]. The selective STAT3 inhibitor this compound has been shown to significantly alter the hepatocellular carcinoma (HCC) TME. The core finding is that while this compound promotes the infiltration of anti-tumor immune cells, it simultaneously induces several immunosuppressive mechanisms, which may explain why combining it with anti-PD-1 therapy did not show improved efficacy in preclinical models [1].

The table below summarizes the key quantitative changes observed in the HCC TME after this compound treatment, as measured by immunofluorescence and qRT-PCR:

TME Component Measurement Method Change with this compound Biological Implication
CD8+ T cells Immunofluorescence (IF) ↑ Significant increase [1] Enhanced potential for anti-tumor immunity
Regulatory T cells (Tregs) IF (FoxP3 staining) ↑ Increased proportion [1] Suppression of effector T cell function
M2 Macrophages IF (F4/80 & CD163) ↑ Increased [1] Promotion of an immunosuppressive environment
Activated CAFs IF (α-SMA staining) ↑ Increased [1] Contribution to fibrosis and immune exclusion
Tissue Hypoxia IF (HIF-1α staining) ↑ Increased [1] Creates a hostile environment for immune cells
Tumor Vasculature IF (CD31 & Desmin) ↑ Immature vessels [1] Inefficient perfusion and nutrient delivery
VEGF Expression qRT-PCR ↑ Increased [1] Drives abnormal blood vessel formation
Tgf-β Expression qRT-PCR ↑ Increased [1] Promotes fibrosis and Treg differentiation
Vash2 Expression qRT-PCR ↑ Increased [1] Associated with anti-angiogenic response

The following diagram illustrates the paradoxical dual effect of this compound on the tumor microenvironment, summarizing the data in the table above.

G cluster_positive Pro-Inflammatory Effects cluster_negative Immunosuppressive Effects STX This compound STAT3 Inhibition CD8 ↑ CD8+ T-cell Infiltration STX->CD8 Tregs ↑ Tregs STX->Tregs M2 ↑ M2 Macrophages STX->M2 CAFs ↑ Activated CAFs (α-SMA+) STX->CAFs Hypoxia ↑ Tissue Hypoxia (HIF-1α+) STX->Hypoxia Vessels ↑ Immature Vessels STX->Vessels VEGF ↑ VEGF, Tgf-β, Vash2 Expression STX->VEGF

Diagram 1: The dual impact of this compound on the tumor microenvironment.

Detailed Immunofluorescence Analysis Protocol

This protocol is adapted from a study using orthotopic HCC mouse models to evaluate the TME following this compound treatment [1].

Reagents and Equipment
  • Primary Antibodies: Anti-CD8α, Anti-FoxP3 (for Tregs), Anti-F4/80, Anti-CD163 (for M2 macrophages), Anti-HIF-1α (for hypoxia), Anti-α-SMA (for activated CAFs), Anti-CD31 (for endothelium), Anti-Desmin (for pericytes) [1].
  • Secondary Antibodies: Fluorescence (cyanine 3 and Alexa 647)-conjugated anti-hamster or anti-rabbit antibodies [1].
  • Mounting Medium: VECTASHIELD Antifade Mounting Medium with DAPI [1].
  • Key Equipment: Fluorescence microscope, tissue processing equipment for paraffin-embedded (FFPE) or frozen sections.
Experimental Workflow

The workflow for processing tissue and analyzing the TME is outlined below.

G Step1 1. Tissue Collection & Fixation (4% Paraformaldehyde) Step2 2. Embedding (Paraffin or OCT compound) Step1->Step2 Step3 3. Sectioning (5 μm thickness) Step2->Step3 Step4 4. Immunofluorescence Staining Step3->Step4 Step5 5. Imaging & Quantification (5 random fields/ tumor, 200x mag) Step4->Step5

Diagram 2: Key steps for tissue processing and IF analysis.

  • Step 1: Tissue Preparation

    • After one week of treatment with this compound (e.g., 40 mg/kg daily by oral gavage), collect tumor tissues [1].
    • Immediately fix tissues in 4% paraformaldehyde and embed in paraffin or optimal cutting temperature (OCT) compound for frozen sections [1].
  • Step 2: Staining Procedure

    • Cut 5 μm thick tissue sections.
    • Perform antigen retrieval if using FFPE sections.
    • Block non-specific binding with an appropriate serum.
    • Incubate with primary antibodies (for 1 hour at room temperature or overnight at 4°C). Use the recommended dilutions (e.g., 1:200 for CD8, 1:100 for FoxP3, CD163, HIF-1α, and α-SMA) [1].
    • Wash and incubate with fluorophore-conjugated secondary antibodies.
    • Counterstain with DAPI to visualize nuclei and mount slides.
  • Step 3: Image Acquisition and Quantification

    • Image five random fields from the tumor center to the edge using a 20x objective (200x magnification) [1].
    • Use image analysis software (e.g., ImageJ) to count positive cells.
    • For cell types (CD8+, FoxP3+, etc.), report counts per field.
    • For hypoxia (HIF-1α+) and vasculature, quantify the positive area or vascular morphology.
    • For vessel maturity, calculate the percentage of CD31+ endothelial cells that are covered by Desmin+ pericytes [1].
Multiplex Immunofluorescence (mIF) Considerations

For a more comprehensive analysis, consider developing a multiplex IF panel. This allows simultaneous detection of multiple markers on a single section, preserving spatial relationships between different cell types.

  • Panel Design: Select markers to identify key populations (e.g., SOX2 for tumor cells, CD3/CD8/FOXP3 for T-cells, F4/80/CD163 for macrophages, PD-L1 for checkpoint expression) [2].
  • Validation: Carefully titrate antibodies and validate the panel to ensure no cross-reactivity and that signal intensity is maintained across multiple staining rounds [2].

Data Interpretation and Key Considerations

  • Integrating Single-Cell and Spatial Data: For deeper insights, spatial transcriptomics technologies (like Visium or Xenium) can be integrated with IF data. This helps map whole transcriptome information onto the cellular architecture identified by IF, revealing rare cell populations and specific cell-cell interactions [3].
  • The STAT3 Signaling Axis: While this protocol focuses on phenotypic changes in the TME, STAT3 inhibition also acts directly on tumor cells. The diagram below illustrates this broader signaling context.

G ExtSignal Extracellular Signals (e.g., Growth Factors) STAT3 STAT3 (Transcription Factor) ExtSignal->STAT3 ProSurvival Pro-Survival & Immunosuppressive Gene Transcription (Bcl-2, Bcl-xl, c-myc, VEGF) STAT3->ProSurvival STX This compound STX->STAT3 Inhibits TumorGrowth Tumor Cell Survival Proliferation Angiogenesis Immunosuppression ProSurvival->TumorGrowth

Diagram 3: STAT3's role in tumor progression and site of this compound inhibition.

Conclusion and Future Directions

This compound effectively inhibits STAT3 and increases effector T-cell infiltration in HCC. However, its concurrent induction of Tregs, M2 macrophages, CAFs, hypoxia, and abnormal vasculature creates a strong counterbalancing immunosuppressive environment [1]. This explains the lack of efficacy when combined with anti-PD-1 monotherapy.

Future research should focus on rational combination therapies that simultaneously target STAT3 while alleviating the specific resistance mechanisms it induces. Promising strategies could include combining this compound with:

  • VEGF/VEGFR inhibitors to normalize the aberrant vasculature.
  • CAF-depleting agents to reduce fibrosis.
  • Agonists of dendritic cell function to improve antigen presentation and sustain T-cell activity [4].

References

STX-0119 solubility issues DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 Solubility and Stock Preparation Data

The table below summarizes the key physicochemical and solubility data for this compound to assist in your experimental planning.

Property Value / Description
Molecular Formula C₂₂H₁₄N₄O₃ [1]
Molecular Weight 382.37 g/mol [1]
CAS Number 851095-32-4 [1] [2]
Appearance White to light yellow solid powder [1]
Solubility in DMSO ~13.33 mg/mL (~34.86 mM) [1] / 55 mg/mL (143.84 mM) [2]
Recommended Stock Storage Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 6 months; -20°C for 1 month. Note: Protect from light [1].

Experimental Protocol: Preparing a 50 mM DMSO Stock Solution

Based on the solubility data, here is a detailed protocol for preparing a standard 50 mM stock solution.

  • Calculation: For a 50 mM solution, you need 50 x 10⁻³ mol/L x 0.38237 kg/mol = 19.12 mg of this compound per milliliter of DMSO.
  • Weighing: Accurately weigh out the required mass of this compound powder.
  • Dissolution: Transfer the powder to an appropriate vial and add the necessary volume of anhydrous DMSO.
  • Mixing: Vortex the mixture thoroughly. Sonication is recommended to ensure complete dissolution, especially if aiming for higher concentrations [2].
  • Aliquoting and Storage: Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability [1].

This compound Biological Context and Applications

Understanding the compound's role can provide context for your experiments.

  • Mechanism of Action: this compound is a potent and selective inhibitor of STAT3 dimerization. It directly binds to the STAT3 protein, preventing its functional dimer formation without affecting upstream phosphorylation. This inhibition leads to the downregulation of STAT3 target genes [1] [3] [4].
  • Research Applications: It has demonstrated efficacy in research models for various conditions, including:
    • Overcoming temozolomide resistance in glioblastoma [1]
    • Suppressing kidney fibrosis in a mouse model [4]
    • Reducing liver fibrosis [3]
    • Alleviating osteoarthritis progression [5]

The diagram below illustrates the signaling pathway and mechanism of this compound.

architecture Cytokine Cytokine JAK JAK Cytokine->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) STAT3_Dimer STAT3_Dimer STAT3->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Promotes Target (e.g., c-myc, survivin) STX0119 STX0119 STX0119->STAT3_Dimer Inhibits

Troubleshooting and FAQs

  • The reported solubility values in DMSO are inconsistent. Which one should I trust? The values of ~34 mM [1] and ~144 mM [2] do differ. This is common in scientific literature due to variations in measurement techniques and compound batches. For a conservative and reliable working concentration, begin with the lower value of 34.86 mM (~13.33 mg/mL). If your experiment requires a higher concentration, you can attempt the higher value with vigorous sonication.

  • My stock solution concentration, when verified by LC-MS, is lower than expected. What could be the cause? This is a known technical challenge. As discussed in one forum, discrepancies can arise from weighing inaccuracies, incomplete dissolution, or adsorption to vial surfaces [6]. Ensure proper sonication and consider the dilution protocol: large, serial dilutions in MS-compatible solvents (e.g., ACN:Water) are often necessary to minimize the impact of DMSO on chromatography and ionization [6].

  • What formulations can I use for in vivo studies in mice? For oral administration (gavage) in mouse models, this compound has been successfully suspended in 0.5% methyl cellulose 400 solution [4]. For other routes like IP or IV injection, you may need to use a solubilizing vehicle. One supplier suggests formulations such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [1].

References

STX-0119 and Hematological Side Effects: What the Data Shows

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 is a novel small molecule inhibitor that specifically targets the dimerization of STAT3, a transcription factor involved in cell proliferation, survival, and immune responses [1] [2]. The following table summarizes the key evidence for its hematological side effects.

Study Context / Model Observed Hematological Effect Reported Severity/Dosage Suggested Management Strategy Citation
Mouse Lung Cancer Xenograft Model Significant decrease in white blood cell (WBC) level Dose that showed significant tumor-suppressive effect Consider low-dose this compound in combination with other therapeutics to mitigate side effects [3]. [3]
Mouse Kidney Fibrosis (UUO) Model No hematological side effects explicitly mentioned in the study Administered at 100 mg/kg twice daily for 3 days Not applicable (No major toxicity reported in this specific model) [1]. [1]
Temozolomide-Resistant Glioblastoma Model No hematological side effects explicitly mentioned in the study Inhibited tumor growth by >50% in mice; IC50 of 45 µM in cells Not applicable (Study focused on efficacy, not hematological toxicity) [4]. [4]
In Vitro Lung Cancer Cell Study Induced apoptosis in cancer cells (desired therapeutic effect) N/A (In vitro) N/A [3] [3]

Experimental Protocols for Assessing Hematological Toxicity

For researchers needing to evaluate hematological toxicity in preclinical models, here are detailed methodologies based on the reviewed studies.

Protocol 1: In Vivo Assessment in a Mouse Xenograft Model

This protocol is adapted from the study on lung cancer, which successfully identified leukopenia as a side effect [3].

  • 1. Animal Model Establishment:
    • Subcutaneously inject relevant cancer cells (e.g., A549 lung cancer cells at 5×10^6 cells) into the flank of 6-8 week old immunodeficient mice.
  • 2. Dosing and Administration:
    • Once tumors are palpable, randomly group the mice.
    • Prepare this compound by suspending it in 0.5% methyl cellulose 400 solution [1] [4].
    • Administer the compound orally (e.g., 5 ml/kg volume) at the desired therapeutic dose and a range of lower doses to establish a toxicity profile. Include a vehicle control group.
  • 3. Blood Collection and Analysis:
    • At predetermined timepoints (e.g., after significant tumor suppression is observed), collect blood samples.
    • Perform differential blood cell counts to quantify white blood cells, neutrophils, lymphocytes, hemoglobin, and platelets.
  • 4. Data Interpretation:
    • Compare blood counts from this compound-treated groups with the vehicle control group.
    • A statistically significant lowering of white blood cell counts indicates leukopenia.
Protocol 2: In Vitro Cell Viability and Apoptosis Assay

This protocol helps determine if this compound has a direct toxic effect on cells [3].

  • 1. Cell Culture:
    • Seed relevant cell lines (e.g., cancer cell lines like H1299, A549, or primary cells) in 96-well plates at a density of 3,000-10,000 cells per well.
  • 2. Compound Treatment:
    • Treat cells with a range of this compound concentrations (e.g., from 10 µM to 100 µM) for 48-72 hours.
  • 3. Viability and Apoptosis Measurement:
    • MTT Assay: After incubation, add MTT solution to each well. Measure the absorbance at 570 nm after 2-4 hours to determine cell viability [3].
    • Annexin V/PI Apoptosis Assay: Use flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining to quantify the percentage of cells in early and late apoptosis [3].
  • 4. Western Blot Analysis:
    • Confirm the molecular mechanism by analyzing protein extracts from treated cells.
    • Probe for cleaved PARP and cleaved caspase-3 as markers of apoptosis.
    • Verify target engagement by checking the inhibition of STAT3 dimerization and downregulation of STAT3 target genes like c-Myc, cyclin D1, and survivin [3].

STAT3 Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates how this compound interacts with the STAT3 pathway to exert its effects, including potential hematological side effects.

G IL6 Cytokine (e.g., IL-6) Receptor Cytokine Receptor IL6->Receptor JAK JAK Kinase Receptor->JAK STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive STAT3_P STAT3 (Phosphorylated) STAT3_Inactive->STAT3_P Phosphorylation STAT3_Dimer STAT3 Active Dimer STAT3_P->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Nuclear Translocation TargetGene Target Gene Expression (e.g., Cell Survival, Proliferation, Inflammation) Nucleus->TargetGene STX0119 This compound Inhibitor STX0119->STAT3_Dimer Inhibits

Frequently Asked Questions for Technical Support

Q1: The literature shows conflicting data on this compound's hematological toxicity. How should I interpret this? The hematological effects of this compound appear to be context-dependent. Leukopenia was observed in a lung cancer xenograft model at a fully efficacious dose [3], while other studies in kidney fibrosis or glioblastoma models did not report this side effect [1] [4]. This suggests that the toxicity may be influenced by the disease model, the specific dosing regimen, and the overall health of the animal's hematopoietic system. It is crucial to evaluate toxicity in your specific experimental context.

Q2: What is the proposed mechanism behind this compound-induced leukopenia? STAT3 is a critical transcription factor involved in inflammation and normal immune cell function [2]. By inhibiting STAT3 dimerization and its subsequent signaling, this compound likely interferes with the production or survival of certain white blood cells. The observed promotion of apoptosis in cancer cells is the therapeutic goal [3], but this mechanism may also affect rapidly dividing hematopoietic precursor cells in the bone marrow, leading to cytopenias.

Q3: Are there any predictive biomarkers for this hematological toxicity? While no biomarker is specifically validated for this compound, the CAR-HEMATOTOX score, used in cellular therapy, demonstrates that pre-existing inflammation and poor hematopoietic reserve are risk factors for severe cytopenias [5]. In a research setting, you could monitor baseline inflammatory markers (e.g., CRP, ferritin) and blood counts before and during treatment to assess individual animal risk.

Q4: If we observe leukopenia in our model, what are the recommended management steps?

  • Dose Modification: The primary strategy from literature is to consider lowering the dose of this compound or exploring combination regimens with other drugs at reduced doses to maintain efficacy while reducing toxicity [3].
  • Growth Factor Support: As seen in the management of cytopenias from other therapies like CAR-T, Granulocyte Colony-Stimulating Factor (G-CSF) can be administered to promote neutrophil recovery [5].
  • Close Monitoring: Implement frequent blood count monitoring to track the progression and recovery of cytopenias.

References

STX-0119 optimal concentration cell culture

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 Experimental Concentration Data

The optimal concentration of this compound varies depending on the cell type, assay duration, and biological context. The following table summarizes effective concentrations reported in scientific literature.

Cell Type / Model Assay Type Effective Concentration Exposure Time Key Findings Citation
Human Lung Cancer (A549, H1299, H23 cells) Cell Viability (MTT) IC~50~ ~15-25 µM 48 hours Dose-dependent decrease in cell viability [1]
Rat Kidney Fibroblasts (NRK-49F cells) Gene Expression (qPCR) 10 µM & 30 µM 24 hours Suppressed IL-6-induced fibrotic gene expression (e.g., Cxcr4) [2]
A549 Xenograft Mouse Model In Vivo Oral Administration 50 mg/kg Once daily, 5 days/week for 2 weeks Significant tumor growth inhibition [1]
Mouse UUO Kidney Fibrosis Model In Vivo Oral Administration 100 mg/kg Once daily for 3 days Suppressed fibrotic gene expression in kidney tissue [2]

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies for treating cells with this compound.

In Vitro Cell Culture Treatment Protocol

This protocol is adapted from studies using human cancer cell lines [1] and rat kidney fibroblasts [2].

  • Step 1: Cell Seeding - Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays at 3,000-10,000 cells/well) and allow them to adhere overnight in standard growth medium.
  • Step 2: this compound Preparation - Prepare a stock solution of this compound in DMSO. Further dilute the stock in pre-warmed, serum-free or complete culture medium to achieve the desired final working concentrations (e.g., 0-30 µM). The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent toxicity. Include a vehicle control (e.g., 0.1% DMSO) in your experiment.
  • Step 3: Drug Administration - Remove the original culture medium from the cells. Gently add the freshly prepared this compound-containing medium to the cells.
  • Step 4: Incubation - Incubate the cells at 37°C under a 5% CO₂ atmosphere for the desired duration (e.g., 24-72 hours).
  • Step 5: Assay Termination - After incubation, process the cells according to your downstream application (e.g., perform MTT assay, extract proteins for Western blotting, or extract RNA for qPCR).
In Vivo Administration Protocol

This protocol is based on the mouse xenograft and UUO models described in the literature [1] [2].

  • Step 1: Formulation - Suspend this compound powder in 0.5% (w/v) methyl cellulose 400 solution to achieve the desired dosing concentration (e.g., for a 100 mg/kg dose in a 25-gram mouse, prepare a 5 mg/mL suspension).
  • Step 2: Administration - Administer the this compound suspension orally by gavage. A typical dosing volume is 5-10 mL per kg of animal body weight.
  • Step 3: Dosing Schedule - The schedule can vary. Examples include:
    • Once daily for 3 consecutive days [2].
    • Once daily on a 5-days-on/2-days-off schedule for two weeks [1].

The experimental workflow for determining the activity and efficacy of this compound can be visualized as follows:

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Start Start Experiment InVitro1 Cell Seeding and This compound Treatment Start->InVitro1 InVivo1 This compound Formulation in 0.5% Methyl Cellulose Start->InVivo1 InVitro2 Incubation (24-72 hours) InVitro1->InVitro2 InVitro3 Downstream Assays InVitro2->InVitro3 InVitroAssays MTT Assay Western Blot qPCR InVitro3->InVitroAssays MOA Mechanism of Action Analysis InVitroAssays->MOA InVivo2 Oral Gavage (50-100 mg/kg) InVivo1->InVivo2 InVivo3 Tumor or Tissue Harvest InVivo2->InVivo3 InVivoAssays Tumor Weight Gene Expression Histology InVivo3->InVivoAssays InVivoAssays->MOA Results Analyze Results: IC50, Target Inhibition, Tumor Growth MOA->Results

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent and storage condition for this compound stock solutions?

  • A: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM). Aliquot and store the stock solution at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.

Q2: My cells are not showing the expected response to this compound. What could be wrong?

  • A: Consider the following troubleshooting steps:
    • Verify Solvent Concentration: Ensure the final DMSO concentration in your medium is ≤0.1%. A high DMSO concentration can be toxic and mask the drug's effect.
    • Check Drug Activity: Confirm the activity of your stock solution by running a positive control experiment with a cell line known to be sensitive to STAT3 inhibition (e.g., A549 lung cancer cells).
    • Optimize Concentration/Time: The initial table provides a starting point. You may need to perform a detailed dose-response (e.g., 1-100 µM) and time-course (24, 48, 72 hours) experiment to find the optimal conditions for your specific cell model.
    • Confirm Target Engagement: Use Western blotting to check the downstream effects, such as reduced levels of STAT3 target proteins like c-Myc, cyclin D1, and survivin [1] [3].

Q3: Are there any known side effects or off-target activities I should be aware of?

  • A: Yes. While designed to inhibit STAT3 dimerization, it is crucial to include appropriate controls to confirm that observed effects are on-target. Furthermore, one in vivo study reported a significant decrease in white blood cell count in mice treated with 50 mg/kg this compound, suggesting a potential hematological side effect that requires monitoring [1].

Q4: How does this compound's mechanism differ from other STAT3 inhibitors?

  • A: this compound is a direct STAT3 dimerization inhibitor. It binds to the STAT3 protein's SH2 domain, preventing the reciprocal phosphotyrosine-SH2 interaction that is necessary for STAT3 dimerization, nuclear translocation, and DNA binding [3] [1]. It does not affect STAT3 phosphorylation at Tyr705. This mechanism contrasts with inhibitors that target upstream kinases (e.g., JAK inhibitors) or that inhibit STAT3 phosphorylation.

The signaling pathway and site of action for this compound can be summarized as follows:

G Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive STAT3_P STAT3 (Phosphorylated at Tyr705) STAT3_Inactive->STAT3_P STAT3_Dimer STAT3 Active Dimer STAT3_P->STAT3_Dimer Nucleus Nucleus STAT3_Dimer->Nucleus DNA DNA & Target Gene Transcription (c-MYC, Survivin) Nucleus->DNA STX0119 This compound Inhibition Inhibits Dimerization STX0119->Inhibition Inhibition->STAT3_Dimer

References

STX-0119 STAT3 inhibition efficacy problems

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 at a Glance

The table below summarizes key efficacy and problem data for this compound from preclinical studies.

Aspect Experimental Model/Condition Key Findings on Efficacy & Problems
In Vitro Anti-proliferative Efficacy (IC₅₀) Human Lymphoma Cell Line (SCC3) Exhibited potent antitumor effect [1]
Glioblastoma Stem-like Cells (GBM-SC) IC₅₀ range: 15 - 44 µM [1]
Recurrent Glioblastoma (TMZ-resistant U87) IC₅₀: 45 µM [2]
Lung Cancer Cell Lines (A549, H1299, H23) Inhibited cell viability and colony formation [3]
In Vivo Anti-tumor Efficacy Lymphoma (SCC3) Xenograft Tumor growth inhibition [4]
Glioblastoma Stem-like Cell (GBM-SC) Xenograft Tumor growth inhibition at 80 mg/kg [1]
TMZ-resistant Glioblastoma (U87) Xenograft >50% tumor growth suppression; prolonged survival [2]
Lung Cancer (A549) Xenograft Significant tumor-suppressive effect [3]
Documented Efficacy Problems Problem Documented Observation
Moderate In Vitro Potency IC₅₀ values in the tens of micromolar range, indicating moderate cell-killing potency in isolation [2] [1].
Hematological Toxicity (in vivo) In a lung cancer model, a tumor-suppressive dose significantly lowered white blood cell counts, a previously unreported side effect [3].
Challenging Target Profile As a transcription factor, STAT3 requires high drug concentration for complete pathway inhibition; potential for off-target effects due to its ubiquitous role [3].

Mechanisms of Action and Resistance

This compound is a direct STAT3 inhibitor that works by disrupting the dimerization of STAT3 proteins via their Src Homology 2 (SH2) domains [3] [4]. This prevents STAT3 from functioning as a transcription factor.

  • Downstream Effects: Inhibition leads to downregulation of STAT3 target genes (e.g., c-Myc, cyclin D1, survivin), induction of apoptosis, and suppression of genes involved in invasion and cancer stem-cell maintenance [2] [3] [1].
  • Overcoming TMZ Resistance: In Temozolomide (TMZ)-resistant glioblastoma, efficacy is linked to the downregulation of YKL-40, a protein implicated in therapy resistance. This compound suppressed YKL-40 and reversed the expression of several EMT and mesenchymal genes [2] [5].

Suggested Troubleshooting & Experimental Guidance

Based on the identified efficacy problems, here are potential solutions and areas for experimental optimization.

  • Problem 1: Moderate Single-Agent Potency

    • Solution: Investigate Rational Combination Therapies. Research indicates this compound works synergistically with other agents.
      • Combination with mTOR inhibitors: In TMZ-resistant glioblastoma, combining this compound with rapamycin showed a strong synergistic effect, significantly lowering the IC₅₀ compared to either drug alone [5].
      • Combination with standard therapies: The compound has the potential for use with temozolomide and radiation [1]. For lung cancer, one study suggested investigating low-dose this compound in combination with classic therapeutics to mitigate side effects [3].
  • Problem 2: Hematological Toxicity

    • Solution: Dose Optimization and Blood Monitoring.
      • Dose Scheduling: Explore intermittent dosing schedules rather than continuous administration to allow for hematological recovery.
      • Dose Reduction: As suggested in the lung cancer study, a lower dose in a combination regimen may maintain efficacy while reducing the hematological side effect [3].
      • Routine Monitoring: Implement frequent complete blood count (CBC) tests in preclinical in vivo studies to track hematological toxicity.
  • Problem 3: Challenging Target Profile

    • Solution: Employ Robust Pharmacodynamic Biomarkers. To confirm that observed effects are due to on-target STAT3 inhibition, measure validated biomarkers before and after treatment.
      • Recommended Biomarkers:
        • Phospho-STAT3 (Tyr705): Levels in tumor tissue [5].
        • STAT3 Target Genes: mRNA or protein levels of c-Myc, survivin, and cyclin D1 [3] [1].
        • YKL-40: A potential surrogate marker in glioblastoma models [2].

Experimental Workflow Diagram

The following diagram illustrates a recommended experimental workflow for evaluating this compound in vitro and in vivo, incorporating the troubleshooting strategies above.

workflow Start Start: Plan this compound Experiment InVitro In Vitro Phase Start->InVitro Step1 Dose-Response Assay (MTT/WST-1) InVitro->Step1 Step2 Confirm On-Target Effect: Western Blot (p-STAT3, c-MYC) & Gene Expression (qPCR) Step1->Step2 Step3 Test Combination Therapies (e.g., with Rapamycin) Step2->Step3 InVivo In Vivo Phase (Xenograft) Step3->InVivo Step4 Establish Efficacy: Tumor Volume & Survival InVivo->Step4 Step5 Monitor Toxicity: Body Weight & Weekly CBC Step4->Step5 Step6 Analyze Biomarkers: IHC/p-WB on Tumor Tissue Step5->Step6 Decision Efficacy OK? Toxicity Manageable? Step6->Decision Optimize Optimize Protocol: Dose, Schedule, Combo Decision->Optimize No Report Report Findings Decision->Report Yes Optimize->InVitro Refine Approach

I hope this structured technical overview provides a solid foundation for your support center. The experimental workflow offers a visual guide for troubleshooting.

References

Documented Combination Therapies with STX-0119

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the contexts in which STX-0119 has been tested in combination with other agents.

Combination Agent Disease Model / Cell Line Key Findings / Mechanistic Insight This compound Dosing in Vivo
mTOR Inhibitor (Rapamycin) [1] [2] Temozolomide-resistant Glioblastoma (U87 cell line) The combination showed a synergistic growth-inhibitory effect (IC50 for combination: 11.3 µM). This compound inhibited S6 and 4E-BP1 activation via YKL-40 regulation [1]. Information not specified in results.
Anti-PD-1 Antibody [3] Pancreatic Cancer (Humanized mouse model) The combination unexpectedly reduced anti-tumor effects and TIL numbers, suggesting a need for careful evaluation of this specific pairing [3]. Information not specified in results.
Classic Lung Cancer Therapeutics (Proposed) [4] Lung Cancer (A549 xenograft model) A significant reduction in white blood cell count was observed at an efficacious dose, suggesting exploration of lower, combination doses may mitigate this side effect [4]. 100 mg/kg, administered orally [4].

Critical Pre-Clinical Safety and Tolerability Data

A study on lung cancer models reported a significant, dose-dependent decrease in white blood cell counts at the effective monotherapy dose of 100 mg/kg [4]. This hematological side effect is crucial for troubleshooting and suggests that for combination therapies, dose reduction and rigorous blood monitoring are essential.

Suggested Framework for Dosing Schedule Development

Since precise combination schedules are not available, you can use the following data-driven approach to establish a protocol for your experiments.

1. Establish Your Baseline

  • In Vitro Concentrations: The half-maximal inhibitory concentration (IC50) of this compound varies by cell line. The table below lists reported values to inform your initial in vitro dosing [5] [6] [4].
  • In Vivo Dosing: A dose of 80 mg/kg has shown efficacy in glioblastoma stem cell-derived models [6], while 100 mg/kg was effective but showed hematological side effects in a lung cancer model [4].
Cell Line / Model Type This compound IC50 / Effective Dose
Recurrent Glioblastoma Stem-like Cells 15 - 44 µM [6]
TMZ-resistant Glioblastoma (U87) 34 - 45 µM [5]
Lung Cancer Cell Lines (A549, H1299, H23) 20 - 40 µM [4]
In Vivo (Glioblastoma Stem Cell Xenograft) 80 mg/kg [6]
In Vivo (Lung Cancer Xenograft) 100 mg/kg [4]

2. Experimental Workflow for Protocol Optimization

The following diagram outlines a logical workflow to develop and troubleshoot a dosing schedule for a new combination therapy involving this compound.

Start Start: Define Combination (this compound + Agent X) Step1 1. In Vitro Dose-Finding • MTT/WST-1 assay • Check synergy (e.g., Chou-Talalay) • Confirm mechanism (Western Blot) Start->Step1 Step2 2. In Vivo Schedule Design • Start with effective this compound dose (e.g., 80 mg/kg) • Vary administration sequence (e.g., concurrent, staggered) Step1->Step2 Step3 3. Monitor & Troubleshoot • Tumor volume & weight • Weekly CBC (for hematologic toxicity) • Health scoring Step2->Step3 Step4 4. Analyze & Refine • Compare efficacy vs. monotherapies • Correlate with toxicity • Adjust dose/schedule if needed Step3->Step4 Step4->Step2 If results are suboptimal End Refined Dosing Schedule Step4->End

Frequently Asked Questions (FAQs)

Q: What is the specific molecular target of this compound? A: this compound is a small molecule inhibitor that specifically targets the SH2 domain of STAT3, preventing its dimerization, which is essential for its function as a transcription factor [7] [8].

Q: Have any severe toxicities been reported with this compound? A: Yes. Besides the reported hematological toxicity (reduced white blood cells) [4], one study combining this compound with anti-PD-1 therapy showed a counterproductive reduction in anti-tumor immunity and tumor-infiltrating lymphocytes [3]. This highlights that combination effects are unpredictable and must be empirically tested.

Q: Where can I acquire this compound for research? A: this compound is available commercially for research purposes from chemical suppliers such as MilliporeSigma (Calbiochem brand) [9].

References

STX-0119 tumor microenvironment immunosuppression increase

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119: Mechanisms & Experimental Evidence

This compound is a direct STAT3 inhibitor that disrupts STAT3 dimerization, a key step for its function as a transcription factor [1]. Constitutively active STAT3 promotes tumor progression by enhancing cell survival, proliferation, and suppressing anti-tumor immunity [2].

The following table summarizes the key contradictory effects of this compound treatment observed in preclinical models:

Observed Effect Description Experimental Model(s) Citation
Desired Anti-Tumor Effect
Increased CD8+ T-cell Infiltration Enhanced recruitment of cytotoxic T-cells into the tumor. Orthotopic HCC mouse models (RIL-175, HCA-1) [3]
Induction of Apoptosis Cleavage of PARP and increased Annexin V-positive cells. Human lung cancer cell lines (A549, H1299, H23); A549 mouse xenograft model [1]
Suppression of STAT3 Target Genes Reduced expression of oncoproteins (c-Myc, Cyclin D1, Survivin). Human lung cancer cell lines (A549, H1299, H23) [1]
Adverse Pro-Tumor Effect
Increased T-regulatory Cells (Tregs) Expansion of Tregs, a key immunosuppressive cell population. Orthotopic HCC mouse models (RIL-175, HCA-1) [3]
Activation of Cancer-Associated Fibroblasts (CAFs) Increase in α-SMA positive CAFs, which can promote tumor stiffness and immune exclusion. Orthotopic HCC mouse models (RIL-175, HCA-1) [3]
Induction of Tissue Hypoxia Reduced oxygen levels in the tumor, favoring immunosuppression. Orthotopic HCC mouse models (RIL-175, HCA-1) [3]
Abnormal Tumor Vasculature Increased immature blood vessels and expression of angiogenic factors (VEGF). Orthotopic HCC mouse models (RIL-175, HCA-1) [3]

Detailed Experimental Protocols

To investigate these effects in your own models, here are methodologies from the cited research.

Protocol 1: In Vivo Efficacy and Tumor Microenvironment Analysis (HCC)

This protocol is based on the study that directly reported the immunosuppressive push [3].

  • Animal Models: Orthotopic mouse models of hepatocellular carcinoma (HCC) using RIL-175 and HCA-1 cell lines grafted into syngeneic mice.
  • Dosing Regimen: this compound was administered alone and in combination with anti-PD-1 antibodies.
  • Analysis Methods:
    • Immunofluorescence (IF): Used to evaluate intratumoral CD8+ T cell infiltration, Tregs proportion, α-SMA+ CAFs, and tumor vasculature structure.
    • Quantitative Real-Time PCR (qRT-PCR): Measured expression levels of genes related to immunosuppression and angiogenesis (e.g., VEGF, Tgf-β, Vash2) in tumor tissues.
Protocol 2: In Vitro Mechanism of Action and Apoptosis (Lung Cancer)

This protocol outlines the core assays to confirm STAT3 inhibition and its direct consequences on cancer cells [1].

  • Cell Lines: Human lung cancer cell lines (e.g., A549, H1299, H23).
  • Cell Viability Assay (MTT): Cells treated with various doses of this compound for 48 hours to determine the IC50 value.
  • Western Blotting:
    • Target Inhibition: Analyze phosphorylation of STAT3 (Tyr705) and expression of downstream proteins (c-Myc, Cyclin D1, Survivin) in whole-cell lysates.
    • Apoptosis: Detect cleavage of PARP as a marker of apoptosis.
    • Nuclear Translocation: Use nuclear and cytoplasmic fractionation to show decreased STAT3 in the nucleus after treatment.
  • Apoptosis Assay (Annexin V/PI): Quantify the percentage of early and late apoptotic cells using flow cytometry after this compound treatment.
  • Colony Formation Assay: Assess long-term clonogenic survival of cells after a 48-hour drug treatment.

Troubleshooting the Immunosuppressive Push

If your experiments confirm increased T-cell infiltration but a lack of therapeutic efficacy, consider these hypotheses and investigation strategies:

  • Hypothesis 1: The pro-angiogenic and hypoxic environment is counteracting T-cell function.
    • Investigation Path: Measure additional hypoxia markers (e.g., HIF-1α) and perform a more detailed analysis of the vascular network (e.g., perfusion assays). Co-targeting VEGF or normalizing the vasculature could be a potential combination strategy.
  • Hypothesis 2: The increase in Tregs and CAFs creates a physically and biochemically suppressive barrier.
    • Investigation Path: Use multiplex IF or flow cytometry to spatially characterize the relationship between CD8+ T cells, Tregs, and CAFs. Check for increased expression of other immunosuppressive cytokines like IL-10 or TGF-β.
  • Hypothesis 3: The effects are model- or context-dependent.
    • Investigation Path: Validate findings across multiple cancer cell lines and animal models. The dual effect may be more pronounced in certain cancer types, such as HCC, as reported.

JAK-STAT Signaling Pathway & this compound Mechanism

The diagram below illustrates the standard JAK-STAT signaling pathway and the specific point where this compound acts to inhibit STAT3.

G node_blue Cytokine node_red Receptor node_yellow JAK node_green STAT3 node_white Nucleus node_grey Gene Transcription Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activates STAT3_Inactive STAT3 (Inactive) JAK->STAT3_Inactive Phosphorylates STAT3_Phospho STAT3 (Phosphorylated) STAT3_Dimer STAT3 Dimer STAT3_Phospho->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Nuclear Translocation Gene_Transcription Proliferation Survival Immunosuppression Nucleus->Gene_Transcription STX0119 This compound STX0119->STAT3_Dimer Inhibits

References

STX-0119 plasma concentration maintenance in vivo

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 Plasma Concentration Profile

The following table summarizes the key quantitative data from an in vivo study on this compound:

Parameter Value Experimental Context
Dosage 160 mg/kg Administered to male BALB/cA-ν/ν nude mice with SCC-3 lymphoma xenograft via oral gavage, once daily for 4 days [1] [2] [3].
Plasma Concentration >100 μg/mL (>260 μM) Measured in mouse plasma, maintained for at least 8 hours after a single oral administration [1] [2] [3].
Reported IC₅₀ (STAT3 Transcription) 74 μM Measured in a STAT3-dependent luciferase reporter gene assay using HeLa cells [1] [3].
Reported IC₅₀ (Cell Proliferation) 15 - 44 μM Range observed in various cancer stem-like cell lines derived from recurrent glioblastoma [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments investigating this compound, which you can adapt and optimize for your research.

In Vivo Efficacy and Pharmacokinetics Protocol

This protocol is the source of the plasma concentration data and demonstrates the compound's in vivo activity.

  • Animal Model: Male BALB/cA-ν/ν nude mice with a subcutaneous SCC-3 lymphoma xenograft [1] [2].
  • Dosing Formulation: this compound was suspended and diluted in a sterile 0.5% methyl cellulose 400 cp solution for oral administration [5] [2].
  • Dosing Regimen: 160 mg/kg administered by oral gavage once daily for four days [1] [2] [3].
  • Plasma Concentration Measurement: Blood samples were collected, and plasma concentrations were determined, confirming levels >100 μg/mL at 8 hours post-dose [1] [2].
  • Efficacy Assessment: This regimen resulted in significant inhibition of SCC-3 tumor growth [1] [2] [3].
In Vitro STAT3 Dimerization & Target Inhibition Assay

This cell-based protocol is used to confirm the direct mechanism of action of this compound.

  • Cell Lines: HEK293 and MDA-MB-468 (a human breast cancer cell line) [2] [3].
  • Compound Treatment: Cells are treated with this compound at concentrations ranging from 10 to 50 μM for 24 hours [2].
  • Key Analytical Method: Western Blot Analysis
    • Procedure: After treatment, total protein is extracted from cell lysates. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
    • Targets Analyzed:
      • STAT3 and p-STAT3 (Tyr705): To confirm that this compound does not affect upstream phosphorylation [1].
      • STAT3 Target Proteins: Such as c-Myc, cyclin D1, and survivin, which are expected to be downregulated in a concentration-dependent manner [1] [2].
  • Expected Outcome: this compound inhibits STAT3 dimerization by directly interacting with the STAT3 protein, leading to reduced expression of its downstream target oncoproteins without affecting phosphorylation levels [1] [3].

The experimental workflow for these key assays can be visualized as follows:

G cluster_in_vivo In Vivo Protocol cluster_in_vitro In Vitro Protocol Start Start Experiment InVivo1 Implant SCC-3 lymphoma cells in nude mice Start->InVivo1 InVitro1 Culture cells (e.g., MDA-MB-468) Start->InVitro1 InVivo2 Administer this compound (160 mg/kg, oral gavage, 4 days) InVivo1->InVivo2 InVivo3 Collect blood samples at time points (e.g., 8h) InVivo2->InVivo3 InVivo4 Measure plasma concentration InVivo3->InVivo4 InVivo5 Assess tumor growth inhibition InVivo4->InVivo5 InVitro2 Treat with this compound (10-50 µM, 24h) InVitro1->InVitro2 InVitro3 Lyse cells and extract protein InVitro2->InVitro3 InVitro4 Perform Western Blot InVitro3->InVitro4 InVitro5 Probe for p-STAT3, STAT3, c-Myc, Cyclin D1, Survivin InVitro4->InVitro5

Frequently Asked Questions (FAQs)

Q: The in vitro IC₅₀ for this compound in my cell lines is around 30 µM, but the maintained plasma concentration in mice is much higher (~260 µM). Why is there a discrepancy? A: This is a common observation in drug development. The in vitro IC₅₀ is determined in a controlled system with direct cell exposure. In vivo, factors like protein binding, tissue distribution, and cellular uptake efficiency can reduce the fraction of the drug that is truly bioavailable at the target site. The high plasma concentration ensures that a sufficient amount of the unbound, active compound reaches the tumor tissue to exert its effect.

Q: What is a suitable vehicle for formulating this compound for in vivo studies? A: Research studies have successfully used a sterile 0.5% methyl cellulose 400 cp solution to suspend this compound for oral administration (gavage) in mice [5]. For in vitro studies, DMSO is a common solvent for preparing stock solutions [2].

Q: Does this compound inhibit STAT3 phosphorylation? A: No. A key characteristic of this compound's mechanism is that it directly inhibits STAT3 dimerization without affecting its phosphorylation at Tyr705. This is confirmed by western blot analyses showing that levels of p-STAT3 remain unchanged upon treatment, while downstream targets like c-Myc are suppressed [1].

References

STX-0119 compared to WP1066 STAT3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Sside Comparison at a Glance

The table below summarizes the core differences between STX-0119 and WP1066 based on available research data.

Feature This compound WP1066
Primary Molecular Target STAT3 protein itself (SH2 domain) [1] [2] Upstream kinases (JAK2, other tyrosine kinases) [3] [4] [5]
Mechanism of Action Directly inhibits STAT3 dimerization by binding to its SH2 domain, preventing its activation [1] [2]. Indirectly inhibits STAT3 phosphorylation by targeting upstream kinases like JAK2; also reported to degrade JAK2 protein [3] [4].
Key Preclinical Efficacy (IC₅₀) Moderate to strong growth inhibition in glioblastoma stem-like cells (GBM-SCs) with IC₅₀ values ranging from 15-44 µM [6] [7]. Effective at lower concentrations; e.g., significantly inhibited cell survival and proliferation in renal cancer cells at 2.5 µM [5].
Key In Vivo Efficacy Inhibited growth of human lymphoma and glioblastoma stem-like cell xenografts at 80 mg/kg [6] [2]. Inhibited growth of renal cell carcinoma and glioma xenografts at 40 mg/kg; demonstrated brain penetration [3] [5].
Clinical Stage Preclinical research stage [1] [2] Phase I clinical trials completed for recurrent glioblastoma [3].
Reported Advantages Specific inhibitor of STAT3 dimerization; active against temozolomide-resistant cancer stem-like cells [6]. Good oral bioavailability and brain penetration; documented immune-modulatory effects (e.g., inhibits T-reg cells) [3].

Detailed Experimental Data & Protocols

To help you interpret the data, here is a more detailed look at the key experiments and findings from the literature.

Experimental Data for this compound

The efficacy of this compound was notably demonstrated in studies involving hard-to-treat glioblastoma stem-like cells (GBM-SCs) derived from recurrent patients [6] [7].

  • Cell Viability Assay (MTS/MTT): Cells were incubated with this compound for a defined period (e.g., 48-72 hours). The IC₅₀ (half-maximal inhibitory concentration) for cell growth was calculated, showing values between 15 and 44 µM across different GBM-SC lines [6] [7].
  • Western Blot Analysis: Treatment with this compound led to a marked reduction in the expression of STAT3 target genes (e.g., c-myc, survivin, cyclin D1) and stem cell-associated genes (e.g., Nanog, CD133), without affecting the levels of total STAT3 protein. This confirms its targeted mechanism [6] [1].
  • In Vivo Xenograft Model: Mice with transplanted GBM-SCs were treated orally with this compound at 80 mg/kg. The study reported significant inhibition of tumor growth compared to the control group [6].
Experimental Data for WP1066

WP1066 has shown efficacy in a broader range of models, including renal cell carcinoma (RCC) and ovarian cancer, and has progressed to human trials [3] [4] [5].

  • Cell Viability and Apoptosis Assay: In RCC cells (Caki-1, 786-O), WP1066 at 2.5 µM significantly reduced cell survival and proliferation within 48 hours. Apoptosis was confirmed via Annexin V staining and observation of cleaved PARP protein [5].
  • Western Blot Analysis: Treatment resulted in a dose-dependent decrease in phosphorylated STAT3 (Tyr705), along with reduced expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. It also inhibited the expression of HIF1α and VEGF, impacting angiogenesis [4] [5].
  • Phase I Clinical Trial Protocol: In a first-in-human trial for recurrent glioblastoma (NCT01904123), WP1066 was administered orally on a Monday/Wednesday/Friday schedule for two weeks per 28-day cycle. The maximum feasible dose (MFD) was established at 8 mg/kg, with no dose-limiting toxicities observed. Pharmacokinetic data showed a half-life of 2-3 hours and effective suppression of p-STAT3 in peripheral blood immune cells [3].

Mechanisms of Action Visualization

The diagram below illustrates the different points of action for these two inhibitors within the JAK/STAT signaling pathway.

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (e.g., JAK2) Receptor->JAK STAT_Inactive STAT3 (Inactive Monomer) JAK->STAT_Inactive Phosphorylation STAT_Active STAT3 (Phosphorylated) STAT_Inactive->STAT_Active STAT_Dimer Active STAT3 Dimer STAT_Active->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus TargetGene Target Gene Expression Nucleus->TargetGene WP1066 WP1066 Inhibits Upstream JAK2 WP1066->JAK Inactivation STX0119 This compound Inhibits STAT3 Dimerization STX0119->STAT_Dimer Disruption

Key Takeaways for Researchers

When deciding between these compounds for a research project, consider the following:

  • Choose this compound if your research question requires a direct and specific inhibitor of STAT3 dimerization. It is an excellent tool for isolating the effects of STAT3 protein-protein interaction without directly affecting upstream kinases [1] [2]. Its activity against cancer stem-like cells is a notable advantage [6].
  • Choose WP1066 if your work benefits from a compound with a broader upstream inhibition profile, proven in vivo efficacy in multiple cancer models, and documented immune-modulatory effects [3] [5]. Its progression to a Phase I clinical trial also provides valuable human safety and pharmacokinetic data [3].

References

STX-0119 Selectivity and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

STX-0119 is characterized as a selective inhibitor of STAT3 that functions by disrupting STAT3 dimerization. The table below summarizes its core mechanism and the evidence for its selectivity [1]:

Feature Description
Primary Target STAT3 (Signal Transducer and Activator of Transcription 3)
Mechanism of Action Inhibits dimerization by targeting the SH2 domain, preventing STAT3 from forming transcriptionally active dimers [2] [3] [1].
Selectivity Evidence Preclinical studies show efficacy in disease models with minimal impact on other signaling pathways. It does not affect the phosphorylation state of STAT3 or other kinases [2].

Experimental Evidence Supporting STAT3 Selectivity

The selectivity of this compound for STAT3 is demonstrated through its effects in various disease models. The following table outlines key experimental findings [4] [5] [2]:

Experimental Context Key Findings Related to Selectivity
Glioblastoma Stem-like Cells (GBM-SCs) Inhibited proliferation and induced apoptosis. Downregulated STAT3 target genes (c-myc, survivin, cyclin D1, HIF-1α, VEGF) and stem cell genes (CD44, Nanog, nestin), without noted off-target effects on other STAT proteins [3].
Temozolomide-Resistant Glioblastoma Suppressed tumor growth and prolonged survival in mouse models. Downregulated STAT3 target genes and invasive activity. YKL-40 was identified as a potential surrogate marker for STAT3 inhibition [5] [6].
Kidney Fibrosis (Mouse Model) Suppressed fibrotic gene expression without affecting STAT3 phosphorylation, confirming its unique dimerization-based mechanism is distinct from kinase inhibitors [2].
Osteoarthritis (2024 Study) Alleviated cartilage degeneration by modulating the STAT3/PPARγ signaling pathway, specifically inhibiting STAT3 phosphorylation in cartilage [4] [7].

Key Experimental Protocols for Assessing Selectivity

For researchers aiming to validate or compare STAT3 inhibitor selectivity, the following methodologies from the cited studies on this compound provide a robust framework.

  • In Vitro Cell Proliferation Assay (WST-1 Assay)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
    • Protocol Summary: Seed cells (e.g., U87 or TMZ-resistant U87) in 96-well plates. Treat with a concentration gradient of this compound for a set period (e.g., 4 days). Add WST-1 substrate and measure optical density to calculate cell viability and IC₅₀ values [5].
  • Cell Invasion Assay (Matrigel-coated Transwell)

    • Purpose: To evaluate the compound's effect on cancer cell invasiveness, a downstream effect of STAT3 signaling.
    • Protocol Summary: Pre-treat invasive cells (e.g., TMZ-R U87) with this compound for 48 hours. Seed these cells into the upper chamber of a Matrigel-coated Transwell insert with a serum-containing medium in the lower chamber as a chemoattractant. After 12-18 hours, fix, stain, and count the cells that have migrated through the membrane [5].
  • Quantitative PCR (qPCR) Analysis

    • Purpose: To measure changes in the expression of STAT3 target genes and other relevant markers.
    • Protocol Summary: Extract mRNA from treated cells or tissue samples. Synthesize cDNA and perform real-time PCR using TaqMan assays for specific genes (e.g., c-myc, survivin, YKL-40, MGMT). Analyze the data to confirm downregulation of STAT3-driven transcripts [5] [2] [3].
  • In Vivo Efficacy Studies (Xenograft Models)

    • Purpose: To assess the antitumor activity and tolerability of this compound in a live animal model.
    • Protocol Summary: Administer this compound (e.g., suspended in 0.5% methylcellulose via oral gavage) to mice bearing human tumor xenografts. A common dosing regimen is once daily. Monitor tumor volume and mouse body weight over time to evaluate efficacy and toxicity. Survival time can be a key endpoint [5] [3].

This compound in the STAT3 Signaling Pathway

The following diagram illustrates the mechanism of this compound within the JAK/STAT3 signaling pathway, based on descriptions from the search results [8] [1]:

Research Implications and Future Directions

The evidence confirms this compound as a selective STAT3 dimerization inhibitor with therapeutic potential across multiple diseases [4] [5] [2]. For your comparison guide, highlighting its unique dimerization mechanism, supported by consistent data from independent research groups, would be a key strength.

A direct comparison with other inhibitors in a single, controlled study was not found in the current literature. This represents a significant opportunity for future research to perform head-to-head comparisons of potency, specificity, and pharmacokinetics between this compound and other clinical-stage STAT3 inhibitors.

References

STX-0119 antitumor effect comparison temozolomide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For researchers, the key experimental findings and methodologies from the literature are detailed below.

Table 2: Key Experimental Findings on STX-0119

Experimental Model Key Finding Reported Data Source
In Vitro Proliferation (TMZ-R U87 cells) Moderate direct growth inhibition IC₅₀ = 45 µM [1] [2]
In Vivo Monotherapy (Nude mice, TMZ-R U87 s.c. tumor) Significant tumor growth suppression >50% tumor growth inhibition; prolonged median survival [1]
In Vivo Monotherapy (Humanized dKO-NOG mice, TMZ-R U87 tumor) Enhanced tumor growth inhibition accompanied by TIL accumulation ~80% tumor growth inhibition; influx of CD8+ T cells and macrophages [3] [4]
In Vitro Combination Therapy (with mTOR inhibitor Rapamycin, on TMZ-R U87 cells) Strong synergistic anti-proliferative effect IC₅₀: 78 µM (this compound alone) vs. 11.3 µM (combination) [5]

Detailed Experimental Protocols: To replicate these studies, the core methodologies from the publications are as follows:

  • Cell Line and Resistance Induction: The TMZ-resistant glioblastoma cell line (TMZ-R U87) was established from the parental U87 line by continuous exposure to escalating doses of TMZ up to 150 µM. Resistance was maintained with 100 µM TMZ in culture [5] [2].
  • In Vitro Proliferation Assay (WST-1 Assay):
    • Seed 1 x 10⁴ parental U87 or TMZ-R U87 cells per well in a 96-well plate.
    • Add this compound at a concentration range (e.g., 0.25 to 500 µM).
    • Incubate for 4 days.
    • Add WST-1 substrate and measure optical density at 450/620 nm.
    • Calculate IC₅₀ from the survival curve [5] [2].
  • In Vivo Efficacy Study (Subcutaneous Xenograft Model):
    • Inoculate 1 x 10⁶ TMZ-R U87 cells into the flank of immunodeficient mice (e.g., BALB/cA-nu/nu).
    • Administer this compound orally (e.g., 40 mg/kg) daily on a schedule of 5 days on, 2 days off.
    • Monitor tumor volume regularly, calculated as (length × width²) / 2.
    • Express efficacy as the T/C ratio (mean tumor volume of treated group/control group) or as a percentage of tumor growth inhibition [1] [5].

Mechanisms of Action and Resistance

The following diagram illustrates the distinct and complementary mechanisms of action of this compound and Temozolomide, particularly in the context of glioblastoma.

G TMZ Temozolomide (TMZ) TMZ_Metab pH-dependent conversion to active metabolite MTIC TMZ->TMZ_Metab DNA_Methylation DNA Methylation (O6-guanine, N7-guanine, N3-adenine) TMZ_Metab->DNA_Methylation Lethal_Lesion O6-methylguanine (O6-MeG) is the primary lethal lesion DNA_Methylation->Lethal_Lesion MMR Mismatch Repair (MMR) system recognizes mispairing Lethal_Lesion->MMR MGMT_Enzyme MGMT DNA Repair Enzyme Lethal_Lesion->MGMT_Enzyme Cell_Death Futile repair cycles lead to double-strand breaks & Cell Death MMR->Cell_Death MGMT_Repairs Repairs O6-MeG lesion by transferring methyl group MGMT_Enzyme->MGMT_Repairs TMZ_Resistance Leads to TMZ Resistance MGMT_Repairs->TMZ_Resistance STAT3_Pathway Constitutively active STAT3 pathway (Common in TMZ-resistant cells) STX0119 This compound STAT3 Inhibitor STAT3_Pathway->STX0119 STAT3_Dimerization Inhibits STAT3 dimerization (via SH2 domain) STX0119->STAT3_Dimerization Downstream_Effects Blocks transcription of genes involved in: - Survival (e.g., Bcl-2) - Invasion - Immunosuppression STAT3_Dimerization->Downstream_Effects AntiTumor_Immunity Promotes anti-tumor immunity & TIL accumulation Downstream_Effects->AntiTumor_Immunity Overcomes_Resistance Helps Overcome TMZ Resistance Downstream_Effects->Overcomes_Resistance

The diagram above shows how TMZ's efficacy can be bypassed by the DNA repair enzyme MGMT, a key resistance mechanism [6] [7]. In contrast, this compound targets the STAT3 signaling pathway, which is often hyperactive in resistant cells. By inhibiting STAT3, this compound downregulates genes that promote cancer cell survival, invasion, and immunosuppression, thereby creating a more favorable anti-tumor environment [3] [1] [8].

Research Implications and Future Directions

The experimental data suggests several promising research applications for this compound:

  • Overcoming TMZ Resistance: this compound demonstrates significant activity against established TMZ-resistant GBM cell lines, making it a strong candidate for treating recurrent disease [1] [5].
  • Modulating the Tumor Microenvironment: The ability of this compound to promote TIL accumulation indicates its potential to switch the tumor from an immunosuppressive to an immunoreactive state, which could synergize with immunotherapies [3] [4].
  • Synergistic Combination Therapy: Research shows that combining this compound with an mTOR inhibitor (rapamycin) has a strong synergistic effect in inhibiting TMZ-resistant cell proliferation in vitro, suggesting that targeting parallel survival pathways is a highly effective strategy [5].

References

STX-0119 cancer stem cell markers inhibition CD133 Nanog

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of CSC-Targeting Agents

Therapeutic Agent / Approach Primary Target / Mechanism Effect on CSC Markers Reported Efficacy (IC50 or equivalent) Key Experimental Findings
STX-0119 STAT3 dimerization inhibitor [1] [2] Inhibits CD133, Nanog, nestin, c-Myc, survivin, cyclin D1, HIF-1α, VEGF [1] [2] IC50: 15-44 µM (in GBM-SCs) [1] Reduces STAT3 target & stem cell-associated genes; induces apoptosis; inhibits tumor growth in vivo (80 mg/kg) [1]
WP1066 JAK/STAT pathway inhibitor [2] Information not specified in search results Less effective than this compound in 2/3 GBM-SC lines [2] Used as a comparative inhibitor in the study [2]
Temozolomide DNA alkylating agent [1] Information not specified in search results IC50: 53-226 µM (in GBM-SCs) [1] Weak growth inhibitory effect on GBM stem-like cells [1]
Nanog Knockdown Genetic suppression of Nanog [3] Reduces CD133 expression [3] Not Applicable (Genetic study) Decreases spheroid formation; reverses chemo/radiation resistance; reduces tumor growth in vivo [3]
AKT Inhibition (LY294002) PI3K/Akt pathway inhibitor [3] Decreases Nanog expression [3] Not Applicable (Functional study) Reduces spheroid formation and reverses chemotherapy resistance [3]

Detailed Experimental Data and Protocols

For researchers to evaluate and replicate these findings, here is a detailed breakdown of the key experiments involving this compound.

  • Cell Lines and Culture: Studies used patient-derived glioblastoma stem-like cells (GBM-SCs) established from recurrent GBM patients. These cells were cultured in serum-free stem cell medium (SCM) with EGF, bFGF, and LIF to maintain their stem-like properties. For comparison, serum-cultured parental glioblastoma cell lines were also used [2].
  • Flow Cytometry for Marker Expression: Cells were stained with fluorescently labeled antibodies (e.g., PE-anti-CD133, FITC-anti-CD44) or corresponding isotype controls. The stained cells were fixed and analyzed using a flow cytometer (e.g., FACSCalibur) to confirm the expression of CSC markers [2].
  • Gene Expression Analysis (qPCR): Following a 24-hour exposure to this compound, RNA was extracted from cells (e.g., GB-SCC026 line). Quantitative PCR was performed to measure the expression levels of STAT3 target genes (c-myc, survivin, cyclin D1, HIF-1α, VEGF) and stem cell-associated genes (CD44, Nanog, nestin, CD133) [1] [2].
  • Apoptosis Assay: Induction of apoptosis in GBM-SCs after this compound treatment was assessed by measuring the expression of cleaved caspase-3, a key marker of apoptotic cell death, via western blotting [1] [2].
  • In Vivo Efficacy Studies: The in vivo effect of this compound was evaluated in immunodeficient mouse models. GBM-SC lines (e.g., GB-SCC010 and 026) were transplanted into mice. This compound was administered at a dose of 80 mg/kg, and its ability to inhibit tumor growth was monitored [1] [2].

Signaling Pathway and Mechanistic Insight

This compound exerts its effects by directly inhibiting the STAT3 signaling pathway, which is hyperactive in CSCs. The following diagram illustrates the mechanism and downstream consequences based on the cited research.

G Cytokine Signal Cytokine Signal STAT3 Phosphorylation STAT3 Phosphorylation Cytokine Signal->STAT3 Phosphorylation Activates This compound This compound STAT3 Dimerization STAT3 Dimerization This compound->STAT3 Dimerization Inhibits Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation STAT3 Target Genes STAT3 Target Genes CSC Markers\n(e.g., CD133, Nanog) CSC Markers (e.g., CD133, Nanog) STAT3 Target Genes->CSC Markers\n(e.g., CD133, Nanog) Pro-Survival Genes\n(e.g., c-Myc, Survivin) Pro-Survival Genes (e.g., c-Myc, Survivin) STAT3 Target Genes->Pro-Survival Genes\n(e.g., c-Myc, Survivin) Angiogenesis Factors\n(e.g., VEGF) Angiogenesis Factors (e.g., VEGF) STAT3 Target Genes->Angiogenesis Factors\n(e.g., VEGF) P-STAT3 (Active) P-STAT3 (Active) P-STAT3 (Active)->STAT3 Dimerization Nucleus Nucleus Nucleus->STAT3 Target Genes Transcribes STAT3 Phosphorylation->P-STAT3 (Active) Produces Nuclear Translocation->Nucleus Stemness & Self-Renewal Stemness & Self-Renewal CSC Markers\n(e.g., CD133, Nanog)->Stemness & Self-Renewal Therapy Resistance Therapy Resistance Pro-Survival Genes\n(e.g., c-Myc, Survivin)->Therapy Resistance Tumor Growth Tumor Growth Angiogenesis Factors\n(e.g., VEGF)->Tumor Growth Key: Key: Inhibition Inhibition Key:->Inhibition Promotion Promotion Key:->Promotion

Research Implications and Context

  • The Significance of Targeting CD133 and Nanog: The ability of this compound to suppress CD133 and Nanog is significant because these markers are closely linked to the core properties of CSCs [4] [5] [6]. CD133 is a common surface marker used to identify and isolate CSCs in various tumors, including glioblastoma [7]. Nanog is a transcription factor critical for maintaining pluripotency and self-renewal [3]. Their downregulation suggests this compound is attacking the root of tumor propagation and therapy resistance.
  • STAT3 as a Central Hub: The efficacy of this compound underscores the importance of the STAT3 pathway as a master regulator in CSCs. STAT3 is known to be constitutively active in many cancers and promotes the expression of genes responsible for stemness, survival, and immune evasion [8]. Targeting this pathway offers a strategic approach to dismantle multiple CSC mechanisms simultaneously.
  • Clinical Translation and Challenges: While the data for this compound is promising, it is from preclinical studies. A major challenge in CSC-targeted therapy is the lack of universal markers and significant heterogeneity between and within tumor types [4] [9]. Furthermore, achieving therapeutic doses without damaging normal stem cells remains a hurdle. The ChemoID assay, which tests drug sensitivity of a patient's CSCs in vitro, represents a complementary strategy moving toward personalized medicine to overcome resistance [10].

References

STX-0119 STAT3 dimerization inhibitor versus phosphorylation inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics and Experimental Data at a Glance

Feature STX-0119 (STAT3 Dimerization Inhibitor) STAT3 Phosphorylation Inhibitors
Mechanism of Action Directly inhibits STAT3-STAT3 dimerization by binding to the SH2 domain, preventing transcriptional activity [1]. Upstream inhibition of kinases (e.g., JAKs) that phosphorylate STAT3 at Tyr705 [2] [3].
Target Specificity High selectivity for STAT3 over other STAT family members [1]. Lower specificity; often target multiple kinases or pathways, causing broader signaling disruption and potential off-target effects [2].

| Key Experimental Readouts | - Reduces FRET-based dimerization signals [1].

  • Suppresses STAT3 target genes (c-myc, survivin, cyclin D1) [4] [1].
  • Does not affect cellular p-STAT3 (Tyr705) levels [1]. | - Decreases levels of p-STAT3 (Tyr705) detected by western blot [2].
  • Reduces transcription of downstream oncogenes. | | In Vitro Efficacy (IC₅₀/Activity) | - Inhibited STAT3-dependent transcription (IC₅₀ 14-44 µM in various GBM models) [4] [5].
  • ~50% inhibition of STAT3 dimerization at 10 µM in a FRET assay [1]. | Varies widely by compound (e.g., WP1066, Stattic). Typically measured by reduction in p-STAT3 levels. | | In Vivo Efficacy | - Inhibited growth of human lymphoma SCC-3 xenografts [1].
  • Suppressed temozolomide-resistant glioblastoma tumors [5].
  • Alleviated osteoarthritis progression in a mouse model [6]. | Demonstrated efficacy in various xenograft models (e.g., Stattic in HNSCC and TNBC models) [2]. | | Therapeutic Applications | - Glioblastoma (including temozolomide-resistant) [4] [5].
  • Lymphoma [1].
  • Osteoarthritis [6]. | Various cancers (e.g., HNSCC, TNBC, AML); often investigated in combination therapies to overcome resistance [2]. |

Detailed Experimental Protocols

To validate the activity of STAT3 inhibitors, researchers use a suite of standardized cellular and molecular assays.

  • Mechanism-of-Action Assays

    • FRET-Based Dimerization Assay: This assay is used to confirm direct dimerization inhibition. Cells expressing STAT3 proteins tagged with donor and acceptor fluorophores are treated with the compound. Inhibition of dimerization is measured as a reduction in the FRET signal upon cytokine stimulation [1].
    • Western Blot for Phospho-STAT3: This standard method assesses phosphorylation inhibitors and confirms that dimerization inhibitors like this compound do not affect upstream phosphorylation. Cell lysates are probed with antibodies against p-STAT3 (Tyr705) and total STAT3 [4] [1].
  • Functional Downstream Assays

    • Chromatin Immunoprecipitation (ChIP): This assay quantifies the ability of STAT3 to bind its target gene promoters (e.g., c-myc) after compound treatment, directly measuring transcriptional activity inhibition [1].
    • Quantitative PCR (qPCR): This method evaluates the biological consequence of STAT3 inhibition. mRNA levels of downstream target genes (e.g., c-myc, survivin, VEGF) and stemness-associated genes (e.g., Nanog, CD133) are measured after treatment [4].
    • Cell Viability/Proliferation Assays: Compounds are tested on relevant cell lines (e.g., glioblastoma stem-like cells) using assays like Cell Counting Kit-8 (CCK-8). IC₅₀ values are calculated to compare compound potency [4] [5].
  • In Vivo Efficacy Models

    • Subcutaneous Xenograft Models: Immunodeficient mice are implanted with human cancer cells. Compounds are administered orally or via injection, and tumor volume/weight is monitored over time [4] [1] [5].
    • Disease Progression Models: For conditions like osteoarthritis, a surgical model (e.g., destabilization of the medial meniscus) is used. The therapeutic effect is evaluated through histological scoring of cartilage degradation and osteophyte formation after intra-articular injection of the compound [6].

STAT3 Signaling Pathway and Inhibition Strategies

The diagram below illustrates the STAT3 activation pathway and the distinct inhibition points for different inhibitor types.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_Inactive STAT3 Monomer (Inactive) JAK->STAT3_Inactive Phosphorylation STAT3_Phos STAT3 Monomer (pY705) STAT3_Inactive->STAT3_Phos STAT3_Dimer STAT3 Dimer (pY705) STAT3_Phos->STAT3_Dimer Dimerization (SH2 Domain) STAT3_Dimer_Nuc STAT3 Dimer (pY705) STAT3_Dimer->STAT3_Dimer_Nuc Nuclear Translocation Gene_Expression Target Gene Expression (c-myc, Cyclin D1, VEGF) STAT3_Dimer_Nuc->Gene_Expression Phospho_Inhibitor Phosphorylation Inhibitor (e.g., JAK inhibitors) Phospho_Inhibitor->JAK Inhibits Dimer_Inhibitor Dimerization Inhibitor (this compound) Dimer_Inhibitor->STAT3_Dimer Inhibits

Key Strategic Implications for Research

The choice between dimerization and phosphorylation inhibitors involves critical strategic trade-offs.

  • Advantages of Dimerization Inhibition (this compound)

    • Bypasses Upstream Resistance: By directly targeting the STAT3 protein itself, this compound can be effective against cancers where STAT3 is constitutively active due to mutations in the STAT3 gene or where resistance to upstream kinase inhibitors has developed [2].
    • Minimizes Impact on Homeostatic Signaling: Its high specificity for STAT3 may preserve vital physiological signaling through other STAT proteins and pathways, potentially leading to a more favorable toxicity profile [1].
  • Advantages of Phosphorylation Inhibition

    • Broader Pathway Suppression: Inhibiting a key upstream kinase like JAK can simultaneously block signaling through multiple STAT proteins and other pathways, which can be beneficial in complex or heterogeneous tumors [2].
    • Clinical Validation: While no direct STAT3 inhibitor is yet FDA-approved, several upstream JAK inhibitors (e.g., ruxolitinib) are in clinical use, providing a known clinical framework and safety profile for this approach [7].

The most promising future direction may involve combination therapies. Using a dimerization inhibitor like this compound with an upstream targeted agent could prevent compensatory STAT3 activation, a common resistance mechanism, and yield more durable therapeutic responses [2] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

382.10659

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Ashizawa T, Akiyama Y, Miyata H, Iizuka A, Komiyama M, Kume A, Omiya M, Sugino T, Asai A, Hayashi N, Mitsuya K, Nakasu Y, Yamaguchi K. Effect of the STAT3 inhibitor STX-0119 on the proliferation of a temozolomide-resistant glioblastoma cell line. Int J Oncol. 2014 Jul;45(1):411-8. doi: 10.3892/ijo.2014.2439. Epub 2014 May 12. PubMed PMID: 24820265.
2: Ashizawa T, Miyata H, Iizuka A, Komiyama M, Oshita C, Kume A, Nogami M, Yagoto M, Ito I, Oishi T, Watanabe R, Mitsuya K, Matsuno K, Furuya T, Okawara T, Otsuka M, Ogo N, Asai A, Nakasu Y, Yamaguchi K, Akiyama Y. Effect of the STAT3 inhibitor STX-0119 on the proliferation of cancer stem-like cells derived from recurrent glioblastoma. Int J Oncol. 2013 Jul;43(1):219-27. doi: 10.3892/ijo.2013.1916. Epub 2013 Apr 23. PubMed PMID: 23612755.
3: Ashizawa T, Miyata H, Ishii H, Oshita C, Matsuno K, Masuda Y, Furuya T, Okawara T, Otsuka M, Ogo N, Asai A, Akiyama Y. Antitumor activity of a novel small molecule STAT3 inhibitor against a human lymphoma cell line with high STAT3 activation. Int J Oncol. 2011 May;38(5):1245-52. doi: 10.3892/ijo.2011.957. Epub 2011 Feb 28. PubMed PMID: 21369699.
4: Matsuno K, Masuda Y, Uehara Y, Sato H, Muroya A, Takahashi O, Yokotagawa T, Furuya T, Okawara T, Otsuka M, Ogo N, Ashizawa T, Oshita C, Tai S, Ishii H, Akiyama Y, Asai A. Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Med Chem Lett. 2010 Jul 13;1(8):371-5. doi: 10.1021/ml1000273. eCollection 2010 Nov 11. PubMed PMID: 24900220; PubMed Central PMCID: PMC4007973.

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